CGS 21680 Hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHVMNOEKKJYJO-MJWSIIAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040999 | |
| Record name | CGS 21680 Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124431-80-7 | |
| Record name | CGS 21680A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124431807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGS 21680 Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CGS 21680 Hydrochloride: An In-depth Technical Guide to its A₂A Adenosine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the A₂A adenosine receptor selectivity of CGS 21680 hydrochloride, a widely utilized research tool in pharmacology and drug discovery. This document details the quantitative binding affinities and functional potencies of CGS 21680 across adenosine receptor subtypes, outlines the experimental protocols for determining these parameters, and visually represents the key signaling pathways and experimental workflows.
Core Concept: A₂A Receptor Selectivity of CGS 21680
CGS 21680 is a potent and selective agonist for the A₂A adenosine receptor.[1][2][3] Its utility as a research tool is founded on its ability to preferentially activate the A₂A receptor over other adenosine receptor subtypes (A₁, A₂B, and A₃), thereby allowing for the specific investigation of A₂A receptor-mediated physiological and pathological processes. The selectivity of CGS 21680 is quantified through comparative binding affinity (Kᵢ) and functional potency (EC₅₀ or IC₅₀) values, which are summarized in the tables below.
Quantitative Selectivity Profile
The following tables present a summary of the binding affinities and functional potencies of this compound for the four human adenosine receptor subtypes.
Table 1: Binding Affinity of CGS 21680 for Human Adenosine Receptor Subtypes
| Receptor Subtype | Radioligand | Kᵢ (nM) | Cell Line | Reference |
| A₂A | [³H]CGS 21680 | 27 | HEK-293 | [1][2][4] |
| A₁ | [³H]R-PIA | 290 | CHO | [1] |
| A₂B | - | 67 | - | [1] |
| A₃ | [¹²⁵I]I-AB-MECA | 88,800 | CHO | [1] |
Table 2: Functional Potency of CGS 21680 at Human Adenosine Receptor Subtypes
| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Cell Line | Reference |
| A₂A | cAMP Accumulation | 1.48 - 180 | HEK-293 | [4] |
| A₁ | - | >1000 | - | |
| A₂B | cAMP Accumulation | Weak agonist/ineffective | Hippocampal Slices | [5] |
| A₃ | - | - | - |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the canonical A₂A receptor signaling pathway and a typical experimental workflow for determining the selectivity of a compound like CGS 21680.
Experimental Protocols
Radioligand Binding Assay for A₂A Receptor Affinity
This protocol is adapted from methodologies used in the characterization of adenosine receptor ligands.
1. Materials:
-
Membranes: Membranes prepared from HEK-293 cells stably expressing the human A₂A adenosine receptor.
-
Radioligand: [³H]CGS 21680.
-
Non-specific binding control: Unlabeled CGS 21680 or another suitable adenosine receptor agonist/antagonist (e.g., NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
2. Procedure:
-
Thaw the cell membrane preparation on ice.
-
In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]CGS 21680 (typically at or near its Kₔ), and varying concentrations of unlabeled CGS 21680 (for competition binding).
-
For total binding wells, add buffer instead of unlabeled CGS 21680. For non-specific binding wells, add a high concentration of unlabeled CGS 21680.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled CGS 21680.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay for A₂A Receptor Potency
This protocol outlines a typical procedure for measuring cAMP accumulation in response to A₂A receptor activation.
1. Materials:
-
Cells: CHO or HEK-293 cells stably expressing the human A₂A adenosine receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 for CHO cells).
-
Stimulation Buffer: HBSS or a similar buffer.
-
Phosphodiesterase (PDE) inhibitor: IBMX or Ro 20-1724 to prevent cAMP degradation.
-
CGS 21680: A range of concentrations to generate a dose-response curve.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or bioluminescent-based assays).
2. Procedure:
-
Seed the cells into a 96-well plate and culture overnight to allow for adherence.
-
On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.
-
Pre-incubate the cells with a PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Add varying concentrations of CGS 21680 to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of CGS 21680.
-
Determine the EC₅₀ value (the concentration of CGS 21680 that produces 50% of the maximal response) using non-linear regression analysis.
Conclusion
This compound exhibits a high degree of selectivity for the A₂A adenosine receptor, as demonstrated by both binding affinity and functional assay data. This selectivity, coupled with its potent agonist activity, makes it an invaluable pharmacological tool for elucidating the role of the A₂A receptor in a wide range of physiological and disease states. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of A₂A receptor ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. A2A Adenosine Receptors from Rat Striatum and Rat Pheochromocytoma PC12 Cells: Characterization with Radioligand Binding and by Activation of Adenylate Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
CGS 21680 Hydrochloride: An In-depth Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 21680 hydrochloride, a potent and selective agonist of the Adenosine A2A receptor (A2AR), is a critical tool in immunological and neurological research. Its activation of the A2AR initiates a cascade of intracellular signaling events that modulate a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the core downstream signaling pathways influenced by CGS 21680, with a focus on both canonical and non-canonical mechanisms. We will delve into the cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) cascade, the Mitogen-Activated Protein Kinase (MAPK) pathway, and other emerging signaling interactions. This document aims to equip researchers with the foundational knowledge required to design and interpret experiments involving CGS 21680, and to aid in the development of novel therapeutics targeting the A2AR.
Introduction to this compound
CGS 21680 is a high-affinity A2A receptor agonist with a binding affinity (Ki) of 27 nM and an IC50 of 22 nM.[1][2] It exhibits over 140-fold selectivity for the A2A receptor over the A1 receptor.[1] The A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This initiation of the cAMP signaling cascade is a central tenet of CGS 21680's mechanism of action.
Canonical Signaling Pathway: The cAMP/PKA/CREB Axis
The most well-documented downstream signaling pathway of CGS 21680 involves the activation of the cAMP/PKA/CREB cascade. This pathway is fundamental to many of the cellular responses mediated by A2AR agonism.
Mechanism:
-
A2AR Activation: CGS 21680 binds to and activates the A2A receptor.
-
Gs Protein Activation: The activated A2AR promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.[3]
-
Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional coactivators, such as CREB-binding protein (CBP), to initiate the transcription of target genes containing cAMP response elements (CREs) in their promoters. These genes are involved in a variety of cellular processes, including neuronal plasticity, inflammation, and cell survival.[4]
Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement
Emerging evidence suggests that CGS 21680 can also modulate the MAPK signaling cascade, including the Extracellular signal-regulated kinase (ERK). This indicates a broader range of cellular processes influenced by A2AR activation.
Studies have shown that CGS 21680 treatment can lead to the phosphorylation and activation of ERK1/2 in the caudate-putamen.[3] However, in the nucleus accumbens, CGS 21680 failed to activate ERK1/2, suggesting region-specific effects.[3] The activation of the MAPK pathway can also be G protein-cAMP-PKA-dependent.[5]
Non-Canonical Signaling Pathways
Beyond the well-established cAMP and MAPK pathways, CGS 21680 has been shown to engage in other signaling cascades, highlighting the complexity of A2AR function.
Transactivation of Trk Receptors
In cultured rat motoneurons, the survival activity of CGS 21680 is partially mediated by the transactivation of the neurotrophin receptor TrkB.[6][7] This effect appears to be independent of the cAMP pathway, as the survival activity was only partially inhibited by a PKA inhibitor but was completely blocked by a combination of a PKA inhibitor and a Trk inhibitor.[6][7] This suggests a novel mechanism for the neuroprotective effects of CGS 21680.
YAP Signaling Pathway
In the context of corneal epithelial wound healing, CGS 21680 has been demonstrated to promote cellular proliferation and migration via the Yes-associated protein (YAP) signaling pathway.[8] Activation of the A2A receptor by CGS 21680 led to an initial up-regulation followed by a later down-regulation of YAP signaling molecules. Pharmacological inhibition of YAP signaling reversed the wound-healing effects of CGS 21680, confirming the involvement of this pathway.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with CGS 21680's interaction with the A2A receptor and its downstream effects.
Table 1: Receptor Binding and Potency of CGS 21680
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki | 27 nM | - | [2] |
| IC50 | 22 nM | - | [1] |
| EC50 (cAMP stimulation) | 110 nM | Striatal slices | [1] |
| EC50 (coronary flow) | 1.8 nM (ED25) | Isolated perfused working rat heart | [1] |
Table 2: Effects of CGS 21680 on Downstream Signaling Molecules
| Target Molecule | Effect | Brain Region/Cell Type | Doses/Concentrations | Reference |
| pCREB | Increased | Nucleus Accumbens | 1.0 nmol (i.c.v.) | [3] |
| pERK1/2 | Increased | Caudate-Putamen | 1.0 nmol (i.c.v.) | [3] |
| pERK1/2 | No effect | Nucleus Accumbens | 1.0 nmol (i.c.v.) | [3] |
| cAMP | Increased | HEK293 cells expressing human A2AR | - | [9] |
| p-PKA | Increased | Myocardial tissue | - | [10] |
Experimental Protocols Overview
The following provides a general overview of methodologies commonly employed in studies investigating CGS 21680 signaling pathways. For detailed, step-by-step protocols, it is essential to consult the original research articles.
Cell Culture and Transfection
-
Cell Lines: HEK293 cells are frequently used for their high transfectability and low endogenous receptor expression, making them ideal for studying specific receptor signaling.
-
Transfection: Cells are transfected with plasmids encoding the human A2A receptor to study its specific downstream effects.
In Vivo Studies
-
Animal Models: Rats and mice are commonly used to investigate the physiological and behavioral effects of CGS 21680.
-
Drug Administration: CGS 21680 can be administered via various routes, including intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) infusion for central nervous system studies.
Western Blotting
-
Purpose: To detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of signaling molecules like CREB and ERK.
-
General Workflow:
-
Tissue or cell lysis to extract proteins.
-
Protein quantification using methods like the Bradford assay.
-
Separation of proteins by size via SDS-PAGE.
-
Transfer of proteins to a membrane (e.g., PVDF).
-
Incubation with primary antibodies specific to the target protein (e.g., anti-pCREB, anti-pERK).
-
Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection of the signal using a chemiluminescent substrate.
-
cAMP Accumulation Assays
-
Purpose: To directly measure the production of cAMP following A2AR activation.
-
Methodology: These assays are typically performed using commercially available kits, often based on competitive enzyme-linked immunosorbent assay (ELISA) principles.
Conclusion
This compound is a powerful pharmacological tool for elucidating the multifaceted roles of the Adenosine A2A receptor. Its downstream signaling is not limited to the canonical cAMP/PKA/CREB pathway but also involves the MAPK cascade and non-canonical pathways such as TrkB transactivation and YAP signaling. A thorough understanding of these intricate signaling networks is paramount for researchers in both basic science and drug development. This guide provides a foundational framework for this understanding, encouraging further exploration into the complex and therapeutically relevant world of A2AR signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adenosine A(2A) receptor agonist CGS 21680 alleviates auditory sensorimotor gating deficits and increases in accumbal CREB in rats neonatally treated with quinpirole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trk and cAMP-dependent survival activity of adenosine A(2A) agonist CGS21680 on rat motoneurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An agonist of the adenosine A2A receptor, CGS21680, promotes corneal epithelial wound healing via the YAP signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
CGS 21680 Hydrochloride: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 Hydrochloride is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in a wide array of physiological and pathological processes.[1][2][3] Its ability to specifically target the A2AR has made it an invaluable tool in neuroscience, cardiology, and immunology research, facilitating the elucidation of A2AR-mediated signaling pathways and the exploration of their therapeutic potential. This technical guide provides an in-depth overview of the pharmacological profile of CGS 21680, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
Core Pharmacological Profile
CGS 21680 is an adenosine analog characterized by a high affinity and selectivity for the A2A adenosine receptor.[1][4] Activation of the A2AR by CGS 21680 typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This primary signaling event triggers a cascade of downstream effects, mediating the diverse pharmacological actions of the compound.
Data Presentation
The following tables summarize the key quantitative pharmacological data for this compound.
Table 1: Receptor Binding Affinities
| Receptor Subtype | Test System | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Adenosine A2A | Rat Brain Tissue | [3H]CGS 21680 | 27 | 15.5 | 375 | [1][5] |
| Adenosine A2A | Human Striatal Membranes | [3H]CGS 21680 | - | 17.8 ± 1.1 | 313 ± 10 | |
| Adenosine A1 | - | - | 290 | - | - | [7] |
| Adenosine A2B | - | - | 67 | - | - | [7] |
| Adenosine A3 | - | - | 88,800 | - | - | [7] |
Table 2: In Vitro Functional Activity
| Assay | Tissue/Cell Line | Parameter | EC50 (nM) | Reference |
| Adenylyl Cyclase Stimulation | Striatal Slices | cAMP Formation | 110 | [5][6] |
| Coronary Flow Increase | Isolated Perfused Working Rat Heart | - | 1.8 (ED25) | [5] |
Table 3: In Vivo Cardiovascular Effects in Rats
| Parameter | Dose | Route of Administration | Effect | Reference |
| Blood Pressure | 9 µg/kg | i.v. | ED50 for decrease | [8] |
| Blood Pressure | 0.1 mg/kg | i.p. | No significant change | [1] |
| Heart Rate | 0.1 mg/kg | i.p. | Transient increase | [1] |
| Cardiac Output | 1.0 µg/kg/min | i.v. infusion | 28% increase in heart failure model | [2] |
| Venous Resistance | 1.0 µg/kg/min | i.v. infusion | 62% reduction in heart failure model | [2] |
Signaling Pathways
Activation of the A2A receptor by CGS 21680 initiates several key intracellular signaling cascades. The canonical pathway involves the Gαs-protein-mediated activation of adenylyl cyclase, leading to cAMP production and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Additionally, A2AR activation has been shown to transactivate the Brain-Derived Neurotrophic Factor (BDNF) receptor, TrkB, leading to the activation of pro-survival and neurotrophic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacological profiling of CGS 21680.
Radioligand Binding Assay for Adenosine A2A Receptor
Objective: To determine the binding affinity (Ki or Kd) of CGS 21680 for the adenosine A2A receptor.
Materials:
-
[3H]CGS 21680 (Radioligand)
-
Unlabeled CGS 21680 or other competing ligands
-
Membrane preparations from tissues or cells expressing A2A receptors (e.g., rat striatum, HEK-293 cells transfected with human A2AR)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA)
-
Adenosine deaminase (to remove endogenous adenosine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Incubation: In a final volume of 1 mL, combine the membrane preparation, [3H]CGS 21680 at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competing ligand. For saturation binding experiments, use increasing concentrations of [3H]CGS 21680.
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of tubes is prepared containing a high concentration of a non-radiolabeled A2AR agonist or antagonist (e.g., 10 µM NECA).
-
Incubation Conditions: Incubate the mixture at 25°C for 90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. For competition binding, determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific [3H]CGS 21680 binding) and calculate the Ki value using the Cheng-Prusoff equation. For saturation binding, determine the Kd and Bmax values by Scatchard analysis or nonlinear regression.
Adenylyl Cyclase Activity Assay (cAMP Accumulation)
Objective: To measure the functional agonism of CGS 21680 at the A2A receptor by quantifying its ability to stimulate cAMP production.
Materials:
-
Tissue slices (e.g., rat striatum) or cultured cells expressing A2A receptors
-
CGS 21680
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
cAMP assay kit (e.g., ELISA, RIA, or luminescence-based)
Procedure:
-
Tissue/Cell Preparation: Prepare acute tissue slices or culture cells to the desired confluency.
-
Pre-incubation: Pre-incubate the slices or cells with a phosphodiesterase inhibitor for a defined period (e.g., 30 minutes) to inhibit cAMP breakdown.
-
Stimulation: Add varying concentrations of CGS 21680 to the incubation medium and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lysis: Terminate the stimulation by adding a lysis buffer to release intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the CGS 21680 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Neuroprotection Study in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
Objective: To evaluate the neuroprotective effects of CGS 21680 in a model of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
CGS 21680 solution
-
Vehicle control (e.g., saline)
-
Behavioral testing apparatus (e.g., neurological deficit scoring, rotarod)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume measurement
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
MCAO Surgery:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA distally.
-
Temporarily clamp the CCA and ICA.
-
Insert a nylon monofilament through an arteriotomy in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-90 minutes.
-
-
Drug Administration: Administer CGS 21680 or vehicle (e.g., intraperitoneally) at a predetermined time point relative to the onset of ischemia or reperfusion.
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care.
-
Neurological Assessment: At various time points post-MCAO (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC, which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the neurological scores and infarct volumes between the CGS 21680-treated and vehicle-treated groups using appropriate statistical tests.
In Vivo Anti-inflammatory Study in a Murine Model of Collagen-Induced Arthritis (CIA)
Objective: To assess the anti-inflammatory and disease-modifying effects of CGS 21680 in a model of rheumatoid arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
CGS 21680 solution
-
Vehicle control
-
Calipers for paw thickness measurement
-
Histology reagents (formalin, decalcifying solution, hematoxylin and eosin)
Procedure:
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA and administer a booster injection.
-
-
Drug Administration: Begin administration of CGS 21680 or vehicle (e.g., daily intraperitoneal injections) either prophylactically (from day 0 or 21) or therapeutically (after the onset of clinical signs).
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for erythema, swelling, and joint rigidity (0 = normal, 4 = severe inflammation and ankylosis). The maximum clinical score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Histological Analysis:
-
At the end of the study, sacrifice the mice and collect the paws.
-
Fix the paws in formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with hematoxylin and eosin.
-
Score the sections for inflammation, pannus formation, cartilage destruction, and bone erosion.
-
-
Data Analysis: Compare the clinical scores, paw thickness, and histological scores between the CGS 21680-treated and vehicle-treated groups.
Conclusion
This compound is a cornerstone pharmacological tool for investigating the role of the adenosine A2A receptor in health and disease. Its high selectivity and potent agonist activity have enabled significant advances in our understanding of A2AR-mediated signaling in the central nervous, cardiovascular, and immune systems. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing CGS 21680 in their studies, facilitating experimental design and data interpretation. Further research with this compound holds promise for the development of novel therapeutic strategies targeting the adenosine A2A receptor for a variety of disorders.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The A2-selective adenosine analog, CGS 21680, depresses locomotor activity but does not block amygdala kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chondrex.com [chondrex.com]
- 5. Adenosinergic modulation of the EEG and locomotor effects of the A2 agonist, CGS 21680 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CGS 21680 Hydrochloride: An In-Depth Technical Guide to In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 Hydrochloride is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor that plays a crucial role in a multitude of physiological processes.[1] Its ability to specifically target the A2A receptor has made it an invaluable tool in neuroscience, cardiology, and immunology research. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of CGS 21680, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action: A2A Receptor Agonism
CGS 21680 exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The elevation in intracellular cAMP levels initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA), leading to a variety of cellular responses.
Figure 1: Simplified signaling pathway of CGS 21680 via the A2A receptor.
In Vitro Effects of this compound
The in vitro activity of CGS 21680 has been extensively characterized through various binding and functional assays. These studies have established its high affinity and selectivity for the A2A receptor.
Quantitative In Vitro Data
| Parameter | Species/Tissue | Value | Reference(s) |
| Binding Affinity (Ki) | |||
| A2A Receptor | Rat Striatum | 27 nM | [2] |
| A2A Receptor | Human Brain | 17.8 ± 1.1 nM | [2] |
| A1 Receptor | Rat Brain | >1000 nM | |
| Dissociation Constant (Kd) | |||
| A2A Receptor | Rat Brain | 15.5 nM | [3] |
| A2A Receptor | Human Brain | 22 ± 0.5 nM | [4] |
| Functional Potency (EC50/IC50) | |||
| cAMP Stimulation (EC50) | Rat Striatal Slices | 110 nM | [5] |
| Vasorelaxation (EC50) | Porcine Coronary Artery | 4.5 nM | [6] |
| Inhibition of TNF-α (IC50) | Murine Macrophages | ~10 nM |
Experimental Protocols: In Vitro Assays
This protocol outlines the determination of A2A receptor binding affinity using tritiated CGS 21680.
Figure 2: Workflow for a [3H]-CGS 21680 radioligand binding assay.
Materials:
-
Tissue or cells expressing A2A receptors (e.g., rat striatum)
-
[3H]-CGS 21680
-
Unlabeled CGS 21680 (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In assay tubes, combine the membrane preparation, [3H]-CGS 21680 at various concentrations, and either buffer (for total binding) or a high concentration of unlabeled CGS 21680 (for non-specific binding). Incubate at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place filters in scintillation vials with fluid and measure radioactivity.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Analyze data using saturation binding kinetics to determine Kd and Bmax, or competition binding to determine the Ki of other compounds.[2][4]
This assay measures the functional consequence of A2A receptor activation by quantifying cAMP production.
Materials:
-
Cells or tissue expressing A2A receptors
-
CGS 21680
-
ATP
-
cAMP standard
-
Assay buffer with phosphodiesterase inhibitors (e.g., IBMX)
-
Method for cAMP detection (e.g., ELISA, RIA, or HPLC)
Procedure:
-
Cell/Tissue Preparation: Prepare cell lysates or tissue homogenates.
-
Incubation: Incubate the preparation with varying concentrations of CGS 21680 in the presence of ATP and phosphodiesterase inhibitors.
-
Reaction Termination: Stop the reaction (e.g., by boiling or adding acid).
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method.
-
Data Analysis: Plot cAMP concentration against CGS 21680 concentration to determine the EC50 value.[5]
In Vivo Effects of this compound
CGS 21680 has demonstrated a wide range of effects in various animal models, highlighting its therapeutic potential in cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Quantitative In Vivo Data
| Effect | Animal Model | Dose | Route | Key Finding | Reference(s) |
| Cardiovascular | |||||
| Hypotension | Spontaneously Hypertensive Rat | 10 mg/kg | p.o. | Sustained decrease in blood pressure for up to 24h. | [3] |
| Increased Heart Rate | Anesthetized Rat | 1.0 µg/kg/min | i.v. | 10% increase in heart rate.[7][8] | [7][8] |
| Increased Cardiac Output | Rat with Acute Heart Failure | 1.0 µg/kg/min | i.v. | 28% increase in cardiac output.[7][8] | [7][8] |
| Reduced Venous Resistance | Rat with Acute Heart Failure | 1.0 µg/kg/min | i.v. | 62% reduction in venous resistance.[7][8] | [7][8] |
| Anti-inflammatory | |||||
| Reduced Arthritis Severity | Murine Collagen-Induced Arthritis | 0.1 mg/kg | i.p. | Ameliorated clinical and histological signs of arthritis. | |
| Reduced Lung Inflammation | Rat Model of Allergic Asthma | 10-100 µg/kg | i.t. | Dose-dependent inhibition of inflammatory parameters. | [9] |
| Neuroprotective | |||||
| Reduced Neuronal Firing | Rat Cerebral Cortex | N/A | N/A | Potent depressant of spontaneous and evoked neuronal firing.[3] | [3] |
| Slowed Motor Deterioration | Mouse Model of Huntington's Disease | 0.5 mg/kg | i.p. | Slowed motor deterioration and reduced mutant huntingtin aggregates.[10] | [10] |
Experimental Protocols: In Vivo Models
This protocol describes the assessment of hemodynamic changes following CGS 21680 administration.[7][8]
Figure 3: Experimental workflow for assessing cardiovascular effects in rats.
Procedure:
-
Anesthesia and Catheterization: Anesthetize rats and surgically implant catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration).
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate. Other parameters like cardiac output can be measured using techniques like thermodilution.
-
Baseline Measurement: Allow the animal to stabilize and record baseline hemodynamic parameters.
-
CGS 21680 Administration: Administer CGS 21680 via intravenous infusion at desired doses.
-
Post-Treatment Measurement: Continuously record hemodynamic parameters during and after drug administration.
-
Data Analysis: Analyze the changes in blood pressure, heart rate, cardiac output, and other relevant parameters compared to baseline.[7][8]
A widely used model for rheumatoid arthritis to evaluate the anti-inflammatory effects of CGS 21680.
Procedure:
-
Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1).
-
Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Arthritis Development: Arthritis typically develops 28-35 days after the initial immunization.
-
CGS 21680 Treatment: Begin administration of CGS 21680 (e.g., intraperitoneally) at the onset of clinical signs of arthritis.
-
Assessment: Monitor the incidence and severity of arthritis using a clinical scoring system. Histological analysis of the joints can be performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.
This model is used to study the neuroprotective and anti-inflammatory effects of CGS 21680 in the central nervous system.[11]
Procedure:
-
Stereotaxic Surgery: Anesthetize rats and use a stereotaxic frame to inject LPS directly into a specific brain region (e.g., the striatum or substantia nigra).
-
CGS 21680 Administration: Administer CGS 21680 (e.g., intraperitoneally or via osmotic minipump) before or after the LPS injection, depending on the study design (prophylactic or therapeutic).
-
Behavioral Testing: Perform behavioral tests to assess motor function and cognitive deficits.
-
Neurochemical and Histological Analysis: At the end of the experiment, sacrifice the animals and collect brain tissue for analysis of inflammatory markers (e.g., cytokines, microglial activation), neuronal damage, and neurotransmitter levels.
Conclusion
This compound is a powerful research tool with well-defined in vitro and in vivo pharmacological profiles. Its high selectivity for the adenosine A2A receptor allows for the precise investigation of the roles of this receptor in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the adenosine A2A receptor pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of a selective adenosine A2 receptor agonist, CGS 21680, and nitroprusside in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of CGS 21680, a selective adenosine A(2A) receptor agonist, on NMDA receptor function and expression in the brain of Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracranial injection of LPS in rat as animal model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
CGS 21680 Hydrochloride: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 21680 hydrochloride is a potent and selective agonist for the A2A adenosine receptor, a G-protein coupled receptor implicated in a wide array of physiological and pathological processes. Since its development, CGS 21680 has become an indispensable pharmacological tool for elucidating the role of A2A receptor signaling in the central nervous, cardiovascular, and immune systems. This technical guide provides an in-depth overview of the discovery and history of CGS 21680, its receptor binding and functional activity profile, detailed protocols for key in vitro assays, and a comprehensive examination of its downstream signaling pathways.
Discovery and History
CGS 21680 emerged from a concerted effort to develop subtype-selective adenosine receptor agonists. The initial synthesis and pharmacological characterization of CGS 21680 were first reported in 1989 by a team of scientists at CIBA-GEIGY Corporation.[1] Their research demonstrated that CGS 21680 exhibited high affinity and selectivity for the A2A adenosine receptor, particularly in rat brain striatal membranes.[1] This discovery was a significant milestone, as it provided researchers with a chemical probe to specifically investigate the functions of the A2A receptor subtype, distinguishing its effects from those mediated by the A1 adenosine receptor. The high density of A2A receptors in the striatum, as demonstrated by early autoradiography studies using [3H]CGS 21680, solidified its utility in neuroscience research.[2][3]
Quantitative Data
The pharmacological profile of this compound is defined by its high binding affinity and functional potency at the A2A adenosine receptor, with significantly lower affinity for other adenosine receptor subtypes. The following tables summarize key quantitative data from various studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference(s) |
| A2A | Human | Recombinant (HEK-293 cells) | [3H]CGS 21680 | 27 | [4] |
| A2A | Rat | Brain Striatum | [3H]CGS 21680 | 15.5 (Kd) | [5] |
| A1 | Human | Recombinant (CHO cells) | [3H]DPCPX | ~2900 | [6] |
| A2B | Human | Recombinant (HEK-293 cells) | - | >10000 | [6] |
| A3 | Human | Recombinant (HEK-293 cells) | [125I]AB-MECA | ~88800 | [6] |
Table 2: Functional Activity of this compound
| Assay | Cell/Tissue Preparation | Parameter | Value (nM) | Reference(s) |
| cAMP Accumulation | Rat Striatal Slices | EC50 | 110 | [5] |
| Coronary Flow Increase | Isolated Perfused Rat Heart | ED25 | 1.8 | [5] |
| cAMP Accumulation | Human A2A Receptors in CHO cells | EC50 | 1.48 - 180 | [4] |
| Inhibition of Ligand Binding | Rat Striatal Membranes | IC50 | 22 | [5] |
Table 3: Receptor Density (Bmax) from Radioligand Binding Studies
| Tissue/Cell Preparation | Radioligand | Bmax (fmol/mg protein) | Reference(s) |
| Rat Brain Striatum | [3H]CGS 21680 | 375 | [5] |
| Human Putamen | [3H]CGS 21680 | 444 | [7] |
Experimental Protocols
The following are detailed methodologies for two key experiments used to characterize the interaction of CGS 21680 with the A2A adenosine receptor.
Radioligand Binding Assay
This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the A2A adenosine receptor using [3H]CGS 21680.
Objective: To determine the inhibition constant (Ki) of a test compound for the A2A adenosine receptor.
Materials:
-
HEK-293 or CHO cells stably expressing the human A2A adenosine receptor.
-
[3H]CGS 21680 (specific activity ~40-60 Ci/mmol).
-
Unlabeled CGS 21680 or other non-selective adenosine agonist (e.g., NECA) for determining non-specific binding.
-
Test compounds.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM MgCl2, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.
-
Adenosine Deaminase (ADA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation on ice.
-
Dilute the membranes in Assay Buffer to a final concentration of 20-40 µg of protein per well.
-
Add adenosine deaminase (2 U/mL) to the diluted membranes and incubate for 30 minutes at room temperature to degrade endogenous adenosine.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of a saturating concentration of unlabeled agonist (e.g., 10 µM NECA) for non-specific binding, or 50 µL of the test compound dilution.
-
50 µL of [3H]CGS 21680 (at a final concentration close to its Kd, e.g., 10-20 nM).
-
100 µL of the membrane preparation.
-
-
-
Incubation and Filtration:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold Assay Buffer.
-
-
Data Analysis:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol describes a functional assay to measure the ability of CGS 21680 to stimulate the production of cyclic AMP (cAMP) in cells expressing the A2A adenosine receptor.
Objective: To determine the potency (EC50) and efficacy of CGS 21680 in stimulating cAMP production.
Materials:
-
CHO or HEK-293 cells stably expressing the human A2A adenosine receptor.
-
This compound.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Cell culture medium (e.g., DMEM/F-12).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing 1 mM IBMX.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80-90% confluency.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Assay Protocol:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed Stimulation Buffer.
-
Add 50 µL of Stimulation Buffer to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterase activity.
-
Prepare serial dilutions of CGS 21680 in Stimulation Buffer.
-
Add 50 µL of the CGS 21680 dilutions to the respective wells. For the basal control, add 50 µL of Stimulation Buffer. For a positive control, a saturating concentration of forskolin can be used.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the logarithm of the CGS 21680 concentration.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Signaling Pathways
Activation of the A2A adenosine receptor by CGS 21680 initiates a cascade of intracellular signaling events. While the canonical pathway involves the activation of adenylyl cyclase, evidence suggests that A2A receptor signaling is more complex, engaging multiple downstream effectors.
Canonical Gs-cAMP-PKA-CREB Pathway
The A2A receptor is primarily coupled to the stimulatory G-protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[8][9] Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes.[8]
References
- 1. [3H]CGS 21680, a selective A2 adenosine receptor agonist directly labels A2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct autoradiographic localization of adenosine A2 receptors in the rat brain using the A2-selective agonist, [3H]CGS 21680 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. CGS 21680 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
CGS 21680 Hydrochloride: A Technical Guide to its Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 hydrochloride is a potent and selective agonist for the adenosine A2A receptor, a member of the G-protein coupled receptor (GPCR) family. Its high affinity and selectivity have established it as a crucial tool in pharmacological research to investigate the physiological and pathophysiological roles of the A2A receptor. This technical guide provides a comprehensive overview of the binding affinity and kinetics of CGS 21680, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathways.
Data Presentation: Binding Affinity of this compound
The following tables summarize the quantitative data on the binding affinity of CGS 21680 for various adenosine receptor subtypes. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Binding Affinity (Ki) of CGS 21680 for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| A2A | 27 | |
| A1 | 2900 | |
| A2B | >1000 | |
| A3 | 88800 |
Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [3H]CGS 21680
| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Striatal Membranes | 17.8 ± 1.1 | 313 ± 10 | |
| Rat Striatal Membranes | 15.5 | 375 |
Table 3: Functional Potency (EC50/IC50) of CGS 21680
| Assay | Parameter | Value (nM) | Reference |
| Adenylyl Cyclase Activation (rat striatal slices) | EC50 | 110 | |
| Inhibition of Radioligand Binding | IC50 | 22 |
Binding Kinetics
While extensive data is available on the equilibrium binding affinity of CGS 21680, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) are not widely reported in the public literature. The determination of these parameters is crucial for a complete understanding of the drug-receptor interaction, as they provide insights into the residence time of the ligand on the receptor, which can be a better predictor of in vivo efficacy than affinity alone. These parameters can be determined using kinetic radioligand binding assays as detailed in the experimental protocols section.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding of CGS 21680 to its target receptors.
Radioligand Binding Assay for Affinity Determination (Competition Assay)
This protocol describes a competition binding assay using [3H]CGS 21680 to determine the affinity (Ki) of unlabeled test compounds for the A2A adenosine receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the A2A adenosine receptor (e.g., HEK293 cells stably expressing human A2AR, rat striatum).
-
Radioligand: [3H]CGS 21680.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A agonist or antagonist (e.g., 50 µM NECA).
-
Test Compounds: Unlabeled CGS 21680 or other competing ligands.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a vacuum filtration manifold.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Non-specific binding control.
-
Competition: A range of concentrations of the test compound.
-
-
Add Radioligand: Add [3H]CGS 21680 to all wells at a final concentration close to its Kd (e.g., 5 nM).
-
Add Membranes: Add the membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation Assay
This protocol measures the functional agonism of CGS 21680 by quantifying the production of cyclic AMP (cAMP).
Materials:
-
Cells: Cells expressing the A2A adenosine receptor (e.g., CHO-K1 cells stably expressing human A2AR).
-
Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
CGS 21680: A range of concentrations.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer for a short period (e.g., 10-15 minutes) at 37°C.
-
Stimulation: Add varying concentrations of CGS 21680 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the CGS 21680 concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of CGS 21680 at the A2A Adenosine Receptor
CGS 21680, upon binding to the A2A adenosine receptor, primarily activates the Gs/Golf family of G-proteins. This initiates a canonical signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB.
In addition to this primary pathway, A2A receptor activation by CGS 21680 has been shown to engage other signaling molecules, including Phospholipase C (PLC), Protein Kinase C (PKC), and members of the Mitogen-Activated Protein Kinase (MAPK) family such as ERK1/2 and JNK. Recent studies have also implicated the Hippo-YAP signaling pathway in the cellular responses to CGS 21680.
Caption: CGS 21680 Signaling Pathways.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of a test compound.
Caption: Radioligand Competition Binding Workflow.
CGS 21680 Hydrochloride structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of CGS 21680 Hydrochloride
Introduction
This compound is a potent and highly selective agonist for the A2A adenosine receptor (A2AAR).[1][2][3] Its high affinity and selectivity have established it as a standard pharmacological tool for investigating the physiological and pathological roles of the A2AAR. This receptor is a G-protein coupled receptor (GPCR) that is abundantly expressed in the brain, particularly in the striatum, as well as in immune cells, platelets, and blood vessels. The activation of A2AAR is implicated in a wide range of biological processes, including neurotransmission, inflammation, and cardiovascular function. Understanding the structure-activity relationship (SAR) of CGS 21680 is crucial for the rational design of novel A2AAR agonists with improved therapeutic potential for conditions such as Parkinson's disease, Huntington's disease, inflammation, and ischemic injury.[1]
This technical guide provides a comprehensive overview of the SAR of CGS 21680, detailing the key structural motifs responsible for its potent and selective interaction with the A2AAR. It includes quantitative data on binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Core Molecular Structure
The chemical structure of CGS 21680, 2-[p-(2-carboxyethyl)phenylethyl-amino]-5′-N-ethylcarboxamido adenosine, is an analog of the endogenous agonist adenosine. Its high affinity and selectivity for the A2AAR are derived from specific modifications to the adenosine scaffold:
-
Adenosine Core : This provides the fundamental purine and ribose moieties necessary for recognition by adenosine receptors.
-
5'-N-ethylcarboxamido Group : This modification on the ribose sugar is a common feature in potent adenosine receptor agonists and contributes to the high affinity for the A2AAR.
-
2-[p-(2-carboxyethyl)phenylethylamino] Group : This bulky substituent at the C2 position of the adenine base is the primary determinant of the compound's high selectivity for the A2AAR over other adenosine receptor subtypes, particularly the A1 receptor.[4]
Structure-Activity Relationship (SAR) Analysis
The SAR of CGS 21680 and its analogs has been explored to understand the molecular determinants of A2AAR binding and activation. The key interactions occur within the orthosteric binding pocket of the receptor.
-
Adenosine Moiety Interactions : The adenosine portion of CGS 21680 binds in a similar fashion to the endogenous agonist. Hydrogen bonds are formed between the 2' and 3' hydroxyl groups of the ribose and key residues such as Ser277 and His278.[4]
-
C2 Position Substituent : The extended 2-[p-(2-carboxyethyl)phenylethylamino] chain at the C2 position is crucial for selectivity.[5] This group extends towards the extracellular loop region of the receptor. The terminal carboxylate group has been identified as a versatile point for further chemical modification, such as the attachment of fluorescent probes or larger molecules, often without a significant loss of binding affinity.[5] This suggests that the region accommodating this part of the molecule is relatively unconstrained.
-
5'-N-ethylcarboxamido Group : This group enhances the affinity for the A2AAR. The ethyl group fits into a hydrophobic pocket, and the carboxamide can form additional hydrogen bonds, contributing to the overall stability of the ligand-receptor complex.
Quantitative SAR Data
The following table summarizes the binding affinity and functional potency data for CGS 21680 at adenosine receptors.
| Compound | Receptor Target | Binding Affinity (Ki/Kd) | Functional Potency (EC50/IC50) | Selectivity (A1/A2A) | Notes |
| CGS 21680 | Rat A2A | 27 nM (Ki)[1][6][7] | 110 nM (EC50, cAMP stimulation in striatal slices)[6] | ~140-fold over A1[6] | Prototypical selective A2A agonist. |
| CGS 21680 | Rat A2A | 15.5 nM (Kd)[6] | 1.8 nM (ED25, coronary flow in isolated rat heart)[6] | Demonstrates high affinity and potency. | |
| CGS 21680 | Rat Striatum | 17 nM (Kd)[8] | 22 nM (IC50)[3][6] | High-affinity binding in A2A-rich tissue. | |
| CGS 21680 | Rat Hippocampus | 58 nM (Kd)[8] | Lower affinity in regions with mixed receptor populations.[8] | ||
| CGS 21680 | Rat Cerebral Cortex | 58 nM (Kd)[8] | Lower affinity compared to striatum.[8] |
Signaling Pathway of A2A Receptor Activation
Activation of the A2A adenosine receptor by CGS 21680 initiates a canonical Gs-protein coupled signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of CGS 21680 and its analogs to the A2A adenosine receptor using a competitive binding assay with [3H]CGS 21680.
Objective: To determine the inhibition constant (Ki) of test compounds for the A2AAR.
Materials:
-
Cell membranes from tissues or cells expressing A2AAR (e.g., rat striatum, HEK293-A2AAR cells).
-
[3H]CGS 21680 (Radioligand).
-
Unlabeled CGS 21680 or other competitor compounds.
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Adenosine deaminase (ADA) to remove endogenous adenosine.
-
Non-specific binding control (e.g., 10 µM NECA).[9]
-
Glass fiber filters and a cell harvester/filtration apparatus.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In assay tubes, combine the cell membranes, [3H]CGS 21680 at a concentration near its Kd (e.g., 10 nM), and varying concentrations of the unlabeled competitor compound.[9]
-
Incubation: Pre-incubate membranes with ADA. Then, incubate all components at 25°C for 60-90 minutes to reach equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. CGS-21680 - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evidence for high-affinity binding sites for the adenosine A2A receptor agonist [3H] CGS 21680 in the rat hippocampus and cerebral cortex that are different from striatal A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Binding of the prototypical adenosine A2A receptor agonist CGS 21680 to the cerebral cortex of adenosine A1 and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
CGS 21680 Hydrochloride: A Deep Dive into its Therapeutic Potential in Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 21680 Hydrochloride, a potent and selective agonist of the adenosine A2A receptor (A2AR), has emerged as a promising therapeutic candidate for a spectrum of central nervous system (CNS) disorders. Its multifaceted mechanism of action, primarily centered on the modulation of neuroinflammation, excitotoxicity, and neurotrophic factor signaling, has been demonstrated in numerous preclinical studies. This technical guide synthesizes the current understanding of CGS 21680's therapeutic potential, presenting key quantitative data from pivotal studies, detailing experimental methodologies, and visualizing the intricate signaling pathways and experimental workflows. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative and neurological diseases.
Introduction
The adenosine A2A receptor is a G-protein coupled receptor highly expressed in the basal ganglia, particularly in the striatum, as well as on various immune cells. Its activation has been shown to exert a range of effects, including anti-inflammatory, neuroprotective, and regenerative actions. CGS 21680, as a selective A2AR agonist, has been instrumental in elucidating the therapeutic role of this receptor in CNS pathologies such as Huntington's disease, Rett syndrome, ischemic stroke, and conditions associated with neuroinflammation. This guide will explore the preclinical evidence supporting the therapeutic utility of CGS 21680 in these disorders.
Therapeutic Potential in CNS Disorders: Preclinical Evidence
Huntington's Disease
In a transgenic mouse model of Huntington's disease (R6/2), daily administration of CGS 21680 has been shown to delay the progression of motor deterioration and prevent the reduction in brain weight.[1] Treatment with CGS 21680 also led to a reduction in the size of ubiquitin-positive neuronal intranuclear inclusions and ameliorated the aggregation of mutant huntingtin protein.[1] Furthermore, chronic treatment normalized elevated blood glucose levels and reduced the overactivation of 5'AMP-activated protein kinase (AMPK) in the striatum.[1]
A study investigating the effect of chronic CGS 21680 treatment on NMDA receptor subunits in R6/2 mice found that it increased the expression of the NR2A subunit and the NR2A/NR2B ratio in the cortex.[2][3] In the striatum, it reduced NR1 expression and increased the expression of NR2A and the NR2A/NR2B ratio.[2][3]
| Disorder Model | Animal Model | CGS 21680 Dosage | Key Quantitative Findings | Reference |
| Huntington's Disease | R6/2 Transgenic Mice | 0.5 mg/kg i.p. daily for 3 weeks | - Delayed progressive deterioration of motor performance. - Prevented reduction in brain weight. - Reversed enlarged ventricle-to-brain ratio. - Significantly reduced increased choline levels in the striatum. - Reduced the size of ubiquitin-positive neuronal intranuclear inclusions. - Normalized elevated blood glucose levels. | [1] |
| Huntington's Disease | R6/2 Transgenic Mice | 0.5 mg/kg i.p. daily for 3 weeks | - Increased NR2A subunit expression and NR2A/NR2B ratio in the cortex. - Reduced NR1 expression in the striatum. - Increased NR2A and NR2A/NR2B expression in the striatum. | [2][3] |
Rett Syndrome
In a mouse model of Rett syndrome (R106W point mutation), CGS 21680 demonstrated significant therapeutic effects both in vitro and in vivo.[4] In primary neurons from the RTT model, CGS 21680 restored neurite outgrowth, increased the number of synaptic puncta, and upregulated genes related to the BDNF-TrkB signaling pathway (Bdnf, TrkB, and Mtor) and neural development (Tuj1 and Syn1).[4] In vivo, CGS 21680 treatment alleviated neurobehavioral impairments.[4]
| Disorder Model | Model System | CGS 21680 Treatment | Key Quantitative Findings | Reference |
| Rett Syndrome | R106W RTT Primary Neurons | Not specified | - Restored neurite outgrowth. - Increased the number of SYN1+/MAP2+ puncta pairs. - Upregulated Bdnf, TrkB, Mtor, Tuj1, and Syn1 gene expression. - Restored electrophysiological functions. | [4] |
| Rett Syndrome | R106W RTT In Vivo Model | Not specified | - Alleviated neurobehavioral impairments. - Modulated gene expression. | [4] |
Ischemic Stroke
Studies in a rat model of transient middle cerebral artery occlusion (MCAo) have shown that low doses of CGS 21680 administered after ischemia provide neuroprotection.[5][6] Treatment with CGS 21680 reduced neurological deficits, microgliosis, and astrogliosis.[5][6] It also improved myelin organization in the striatum and the cytoarchitecture of the ischemic cortex and striatum.[5][6] A key mechanism appears to be the reduction of neuroinflammation, as evidenced by a decrease in the infiltration of granulocytes into the ischemic tissue.[5][6] However, one study indicated that CGS 21680 at a concentration of 10⁻⁶ M significantly enhanced the ischemia-evoked release of the excitatory amino acids aspartate and glutamate.[7]
| Disorder Model | Animal Model | CGS 21680 Dosage | Key Quantitative Findings | Reference |
| Transient Cerebral Ischemia | Rat (transient MCAo) | 0.01 and 0.1 mg/kg i.p., twice daily for 7 days, starting 4h after ischemia | - Protected from neurological deficit from day 1 to day 7. - Reduced microgliosis and astrogliosis. - Improved myelin organization in the striatum. - Improved cytoarchitecture of the ischemic cortex and striatum. - Reduced the number of infiltrated granulocytes into the ischemic tissue. | [5][6] |
| Cerebral Ischemia | Rat (four vessel occlusion) | 10⁻⁶ M (pretreatment) | - Significantly enhanced ischemia-evoked release of aspartate and glutamate. | [7] |
Experimental Protocols
Huntington's Disease Model (R6/2 Mice)
-
Animals: Male R6/2 transgenic mice and wild-type littermates.
-
Treatment: Daily intraperitoneal (i.p.) injections of CGS 21680 (0.5 mg/kg) or vehicle, starting from 8 weeks of age for a duration of 3 weeks.[2][3]
-
Behavioral Analysis: Motor performance was assessed to monitor disease progression.
-
Neuroimaging: 3D-microMRI analysis was used to measure ventricle-to-brain ratio.[1] ¹H-MRS was employed to measure choline levels in the striatum.[1]
-
Immunohistochemistry: Brain sections were analyzed for the size of ubiquitin-positive neuronal intranuclear inclusions.[1]
-
Biochemical Analysis: Western blotting was used to determine the expression levels of NMDA receptor subunits (NR1, NR2A, NR2B) in the cortex and striatum.[2][3]
Ischemic Stroke Model (Transient MCAo in Rats)
-
Animals: Male Wistar rats.
-
Ischemia Induction: Transient cerebral ischemia was induced by 1 hour of middle cerebral artery occlusion (MCAo).[5][6]
-
Treatment: CGS 21680 (0.01 and 0.1 mg/kg, i.p.) or vehicle was administered starting 4 hours after the onset of ischemia and continued twice daily for 7 days.[5][6]
-
Neurological Assessment: Neurological deficits were evaluated at various time points post-ischemia.
-
Histological Analysis: Brain sections were stained to assess microgliosis, astrogliosis, myelin organization, and cytoarchitecture in the ischemic cortex and striatum.[5][6]
-
Inflammation Assessment: The infiltration of granulocytes into the ischemic tissue was quantified.[5][6]
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Cascade
Activation of the A2A receptor by CGS 21680 initiates a signaling cascade that is predominantly coupled to the Gs/olf protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[9] The A2AR can also signal through other pathways, including the MAPK/ERK pathway.[8]
References
- 1. CGS21680 attenuates symptoms of Huntington's disease in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of CGS 21680, a selective adenosine A(2A) receptor agonist, on NMDA receptor function and expression in the brain of Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic effects of CGS21680, a selective A2A receptor agonist, via BDNF-related pathways in R106W mutation Rett syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The selective A2 adenosine receptor agonist CGS 21680 enhances excitatory transmitter amino acid release from the ischemic rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
CGS 21680 Hydrochloride: A Deep Dive into its Neuroinflammatory Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders, from acute injuries like stroke and spinal cord injury to chronic neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease. A key player in the modulation of this complex inflammatory cascade is the adenosine A2A receptor (A2AR). CGS 21680 hydrochloride, a potent and selective agonist for the A2AR, has emerged as a significant research tool and potential therapeutic agent due to its profound anti-inflammatory effects within the central nervous system (CNS).[1][2][3] This technical guide provides a comprehensive overview of the role of CGS 21680 in neuroinflammation, detailing its mechanism of action, effects on key inflammatory mediators, and involvement in critical signaling pathways.
Core Mechanism of Action
This compound exerts its effects primarily through the activation of the adenosine A2A receptor, a G-protein coupled receptor.[4] The A2AR is expressed on various cells within the CNS, including neurons, microglia, and astrocytes, as well as on immune cells that can infiltrate the CNS.[5] Activation of the A2AR by CGS 21680 generally leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA).[4][6] This signaling cascade can have divergent effects depending on the cell type and the context of the inflammatory environment. In the context of neuroinflammation, A2AR activation is predominantly associated with immunosuppressive and neuroprotective outcomes.[7]
Modulation of Neuroinflammatory Cellular Players
CGS 21680 has been shown to significantly impact the activity of microglia and astrocytes, the primary immune cells of the CNS.
-
Microglia and Macrophages: In inflammatory conditions, microglia and infiltrating macrophages express A2AR.[5] CGS 21680 can inhibit the activation of these cells, thereby reducing the production and release of pro-inflammatory mediators.[5] Studies have shown that CGS 21680 treatment can reduce microgliosis in animal models of transient cerebral ischemia.[7] Furthermore, A2AR activation has been demonstrated to inhibit the phagocytic activity of microglia and macrophages.[8]
-
Astrocytes: CGS 21680 has been shown to suppress astrocyte-mediated inflammation. In a model of chronic cerebral hypoperfusion, CGS 21680 treatment significantly suppressed the expression of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation.[9][10] This effect was linked to the inhibition of the STAT3/YKL-40 axis.[9][10]
Impact on Inflammatory Mediators
A significant aspect of CGS 21680's anti-neuroinflammatory profile is its ability to modulate the production of key inflammatory molecules.
-
Cytokines: CGS 21680 has been demonstrated to reduce the expression of pro-inflammatory cytokines. In a model of chronic cerebral hypoperfusion-induced white matter lesions, CGS 21680 decreased the levels of IL-1β, TNF-α, and IL-6 in the supernatant of astrocytes.[9]
-
Inducible Nitric Oxide Synthase (iNOS): In a mouse model of spinal cord injury, administration of CGS 21680 reduced the expression of inducible nitric oxide synthase (iNOS).[11] iNOS is a key enzyme responsible for the production of large amounts of nitric oxide, a mediator of neurotoxicity in inflammatory conditions.[12][13][14][15][16]
The following table summarizes the quantitative effects of CGS 21680 on various neuroinflammatory markers as reported in the literature.
| Model System | Cell Type / Tissue | Marker | Effect of CGS 21680 | Reference |
| Chronic Cerebral Hypoperfusion (Mouse) | Astrocytes | GFAP Expression | Significantly Lower | [9][10] |
| Chronic Cerebral Hypoperfusion (Mouse) | Astrocytes | STAT3 Expression | Significantly Lower | [9][10] |
| Chronic Cerebral Hypoperfusion (Mouse) | Astrocytes | YKL-40 Expression | Significantly Lower | [9][10] |
| Chronic Cerebral Hypoperfusion (Mouse) | Astrocyte Supernatant | IL-1β Levels | Reduced | [9] |
| Chronic Cerebral Hypoperfusion (Mouse) | Astrocyte Supernatant | TNF-α Levels | Reduced | [9] |
| Chronic Cerebral Hypoperfusion (Mouse) | Astrocyte Supernatant | IL-6 Levels | Reduced | [9] |
| Spinal Cord Injury (Mouse) | Injured Spinal Cord Tissue | iNOS Expression | Reduced | [11] |
| Spinal Cord Injury (Mouse) | Injured Spinal Cord Tissue | NF-κB Activation | Reduced | [11] |
| Spinal Cord Injury (Mouse) | Injured Spinal Cord Tissue | JNK Phosphorylation | Significantly Reduced | [11] |
Signaling Pathways Modulated by CGS 21680
The anti-inflammatory effects of CGS 21680 are mediated through the modulation of several key intracellular signaling pathways.
Adenosine A2A Receptor Signaling Cascade
Activation of the A2A receptor by CGS 21680 initiates a cascade of intracellular events, primarily through the Gs protein-cAMP-PKA pathway. This pathway is central to many of the observed anti-inflammatory effects.
Caption: CGS 21680 activates the A2AR, leading to cAMP production and PKA activation.
Downstream Modulation of Inflammatory Pathways
The activation of the A2AR pathway by CGS 21680 leads to the downstream inhibition of pro-inflammatory signaling cascades, including the NF-κB, MAPK, and STAT3 pathways.
Caption: CGS 21680-A2AR signaling inhibits key pro-inflammatory pathways like NF-κB, JNK, and STAT3.
Experimental Protocols and Methodologies
The investigation of CGS 21680's role in neuroinflammation has utilized a variety of in vivo and in vitro models.
In Vivo Models
-
Experimental Autoimmune Encephalomyelitis (EAE): This is a widely used animal model for multiple sclerosis. Studies have shown that preventive treatment with CGS 21680 in EAE can ameliorate the disease by inhibiting myelin-specific T cell proliferation.[8]
-
Spinal Cord Injury (SCI): SCI was induced in mice by extradural compression. CGS 21680 was administered either via subcutaneously implanted osmotic minipumps or through repeated intraperitoneal injections to assess its protective effects.[11]
-
Transient Cerebral Ischemia: Models such as transient middle cerebral artery occlusion (MCAo) in rats are used to study the effects of CGS 21680 on stroke-induced neuroinflammation and neuroprotection.[7]
-
Chronic Cerebral Hypoperfusion: This model in mice is used to induce white matter lesions and study astrocyte-mediated inflammation.[9][10]
In Vitro Models
-
Primary Cell Cultures: Studies have utilized primary cultures of astrocytes and microglia to investigate the direct effects of CGS 21680 on these cell types.[8][9][10]
-
Organotypic Slice Cultures: Hippocampal and striatal slice cultures have been used to examine the electrophysiological and biochemical effects of CGS 21680, such as its impact on cAMP formation.[6]
A generalized experimental workflow for assessing the anti-neuroinflammatory effects of CGS 21680 is depicted below.
Caption: A typical workflow for studying CGS 21680 involves treatment in a relevant model followed by multi-level analysis.
Conclusion and Future Directions
This compound has consistently demonstrated potent anti-neuroinflammatory effects across a range of preclinical models. Its ability to selectively target the adenosine A2A receptor and subsequently modulate the activity of key immune cells and inflammatory signaling pathways underscores its significance as a research tool and its potential as a therapeutic candidate. The dual role of A2AR activation, being protective in early stages of some diseases but potentially detrimental in later stages, highlights the complexity of targeting this receptor and the need for further research to delineate the optimal therapeutic window and patient populations.[8] While no clinical trials specifically for CGS 21680 in neuroinflammatory disorders are currently prominent, the broader investigation of A2AR modulators continues to be an active area of drug development.[17][18][19] Future research should focus on elucidating the precise molecular mechanisms underlying the context-dependent effects of A2AR agonism and exploring the therapeutic potential of CGS 21680 and other A2AR agonists in a clinical setting for various neurological and neuroinflammatory conditions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CGS-21680 hydrochloride hydrate ≥96% (HPLC), solid, adenosine A2A receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 4. Trk and cAMP-dependent survival activity of adenosine A(2A) agonist CGS21680 on rat motoneurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual roles of the adenosine A2a receptor in autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Adenosine A2A Receptor Suppressed Astrocyte-Mediated Inflammation Through the Inhibition of STAT3/YKL-40 Axis in Mice With Chronic Cerebral Hypoperfusion-induced White Matter Lesions [frontiersin.org]
- 10. Adenosine A2A Receptor Suppressed Astrocyte-Mediated Inflammation Through the Inhibition of STAT3/YKL-40 Axis in Mice With Chronic Cerebral Hypoperfusion-induced White Matter Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective adenosine A2A receptor agonist CGS 21680 reduces JNK MAPK activation in oligodendrocytes in injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The modulation of neuroinflammation by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitric oxide modulation in neuroinflammation and the role of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression and function of inducible nitric oxide synthase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Inducible Nitric Oxide Synthase Gene in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unict.it [iris.unict.it]
- 18. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for CGS 21680 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of CGS 21680 hydrochloride, a selective adenosine A2A receptor agonist, in mouse models. This document includes detailed dosing information, administration protocols, and insights into its mechanism of action.
Overview of this compound
This compound is a potent and selective agonist for the adenosine A2A receptor (A2AR), with a Ki value of approximately 27 nM.[1][2] Activation of the A2AR is involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. In preclinical research, CGS 21680 is widely used to investigate the therapeutic potential of A2AR agonism in a variety of disease models.
Quantitative Data: In Vivo Dosing in Mouse Models
The following tables summarize reported intraperitoneal (i.p.) dosing regimens for this compound in various mouse models.
Table 1: Dosing for Neurological and Behavioral Models
| Mouse Model | Strain | Dose (mg/kg, i.p.) | Dosing Frequency | Key Findings |
| Huntington's Disease Model | Transgenic Mice | Not Specified | Not Specified | Slows motor deterioration and prevents reduction in brain weight.[1][3] |
| Rett Syndrome Model | R106W RTT model | Not Specified | Not Specified | Alleviated neurobehavioral impairments.[4] |
| General Behavioral Studies | Not Specified | 0.05 - 0.2 | Single dose | Dose-dependent suppression of lever pressing.[5] |
| Cerebral Ischemia | Not Specified | 0.01 - 0.1 | Twice daily for 7 days | Protected from neurological deficit.[6] |
Table 2: Dosing for Inflammatory and Immunological Models
| Mouse Model | Strain | Dose (mg/kg, i.p.) | Dosing Frequency | Key Findings |
| Collagen-Induced Arthritis | Not Specified | Not Specified | Daily from onset of arthritis | Ameliorated clinical signs and improved joint histology.[7] |
| Graft-Versus-Host Disease | Humanized NSG mice | Not Specified | Not Specified | Reduced serum TNF-α and liver leukocyte infiltration, but increased weight loss.[8] |
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
This protocol is adapted from commercially available recommendations for preparing CGS 21680 for in vivo use.[9]
-
Prepare a Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[9]
-
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
-
Prepare the Final Dosing Solution:
-
For a final solution containing 10% DMSO, add the CGS 21680 stock solution to the prepared vehicle.
-
Example Calculation for a 1 mg/mL final concentration:
-
Add 100 µL of the 10 mg/mL CGS 21680 stock solution to 900 µL of the vehicle.
-
Vortex thoroughly to ensure a homogenous solution. The final composition will be 10% DMSO, 36% PEG300, 4.5% Tween-80, and 49.5% saline.
-
-
-
Administration:
-
Administer the solution to mice via intraperitoneal injection. The injection volume should be calculated based on the animal's weight (typically 5-10 mL/kg).
-
Note on Vehicle Selection: For some applications, CGS 21680 can be dissolved in a 2% DMSO solution.[6] However, the vehicle described above is often used to improve solubility and stability for in vivo studies.
Intraperitoneal (i.p.) Injection Procedure in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[10]
-
-
Injection:
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the CGS 21680 solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any adverse reactions following the injection.
-
Signaling Pathways and Experimental Workflow
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor by CGS 21680 typically leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), leading to the phosphorylation and activation of the cAMP response element-binding protein (CREB).[4][11] This pathway is implicated in the neuroprotective and anti-inflammatory effects of A2AR agonism.[4] In some contexts, A2AR activation can also transactivate TrkB receptors, the receptors for brain-derived neurotrophic factor (BDNF), and modulate ERK signaling.[1][3]
Caption: CGS 21680 activates the A2A receptor, initiating downstream signaling cascades.
General Experimental Workflow for In Vivo Dosing Studies
The following diagram illustrates a typical workflow for conducting an in vivo study with CGS 21680 in a mouse model.
Caption: A typical workflow for in vivo studies using CGS 21680 in mouse models.
Pharmacokinetics
Detailed pharmacokinetic data for this compound specifically in mice is limited in the currently available literature. However, studies in rats provide some insight. Following intravenous administration in rats, CGS 21680 exhibits a multi-compartmental pharmacokinetic profile.[12] It is important to note that pharmacokinetic parameters can vary significantly between species, and therefore, the data from rats should be considered as an approximation for mice. Pilot studies are recommended to determine the optimal dosing regimen and timing for specific mouse models.
Important Considerations
-
Vehicle Effects: Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.
-
Dose-Response: It is crucial to perform a dose-response study to determine the optimal concentration of CGS 21680 for the desired effect in your specific model, as effects can be dose-dependent.[5]
-
Animal Welfare: Monitor animals closely for any signs of distress or adverse effects, particularly at higher doses, which may induce sedation.[5]
-
Solubility: this compound has limited solubility in aqueous solutions. The recommended preparation protocol should be followed closely to ensure complete dissolution and prevent precipitation.[9]
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. Essential role of cAMP-response element-binding protein activation by A2A adenosine receptors in rescuing the nerve growth factor-induced neurite outgrowth impaired by blockage of the MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intra-accumbens injections of the adenosine A2A agonist CGS 21680 affect effort-related choice behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dsv.ulaval.ca [dsv.ulaval.ca]
- 11. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic modelling of the haemodynamic effects of the A2a adenosine receptor agonist CGS 21680C in conscious normotensive rats - PMC [pmc.ncbi.nlm.nih.gov]
CGS 21680 Hydrochloride: Application Notes and Protocols for cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 hydrochloride is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[1][2][3] Upon activation, the A2A receptor couples to the Gs alpha subunit of the G protein, stimulating adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[4][5][6] This makes the measurement of cAMP accumulation a primary method for assessing the activity of CGS 21680 and other A2A receptor agonists. These application notes provide detailed protocols for utilizing this compound in cAMP assays, along with relevant pharmacological data.
Pharmacological Profile of this compound
CGS 21680 is widely recognized for its high affinity and selectivity for the A2A adenosine receptor. It is an indispensable tool for studying A2A receptor signaling and function.
| Parameter | Value | Cell Line/Tissue | Reference |
| Ki (A2A) | 15.5 nM | Rat Striatal Membranes | [1] |
| 27 nM | Human A2A Receptor | [2] | |
| EC50 (cAMP) | 110 nM | Rat Striatal Slices | [1][7] |
| 1.48 - 180 nM | Various | ||
| 2.1 ± 0.8 nM | COS-7 cells (wild-type) | [8] | |
| 410 ± 52 nM | hA2B HEK 293 cells | [9] | |
| Selectivity | ~140-fold over A1 | [1] |
Note: EC50 and Ki values can vary depending on the specific cell line, receptor expression levels, and assay conditions.
Adenosine A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist like CGS 21680 initiates a well-defined signaling cascade. The receptor, coupled to a Gs protein, activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[4][5][6] The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innoprot.com [innoprot.com]
- 7. apexbt.com [apexbt.com]
- 8. Site-directed mutagenesis of the human adenosine A2A receptor. Critical involvement of Glu13 in agonist recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: CGS 21680 Hydrochloride Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a radioligand binding assay using CGS 21680 Hydrochloride to characterize the adenosine A2A receptor.
Introduction
CGS 21680 is a potent and selective agonist for the adenosine A2A receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2] This receptor is a key therapeutic target in a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cancer. Radioligand binding assays are a fundamental tool for studying the interaction of ligands with receptors. This protocol details the use of radiolabeled CGS 21680 ([³H]CGS 21680) to determine the affinity of test compounds for the human adenosine A2A receptor.
Quantitative Data Summary
The following table summarizes the binding affinity of CGS 21680 and other relevant ligands for adenosine receptors. This data is crucial for assay design and interpretation of results.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Organism/Cell Line | Reference |
| CGS 21680 | Adenosine A2A | 27 nM | Human | [1][2][3] |
| CGS 21680 | Adenosine A2A | 11-46 nM | Not Specified | [4] |
| CGS 21680 | Adenosine A1 | 290 nM | Not Specified | [1] |
| CGS 21680 | Adenosine A2B | 67 nM | Not Specified | [1] |
| CGS 21680 | Adenosine A3 | 88.8 µM | Not Specified | [1] |
| NECA | Adenosine A2A | 28 nM (IC50) | Human | [5] |
| ZM-241385 | Adenosine A2A | - | Human | [6] |
Signaling Pathway
The adenosine A2A receptor, upon activation by an agonist like CGS 21680, primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for performing a [³H]CGS 21680 radioligand binding assay.
Materials and Reagents
-
Radioligand: [³H]CGS 21680
-
Cell Membranes: Membranes prepared from HEK-293 cells or other suitable cells stably expressing the human adenosine A2A receptor.
-
Non-specific Binding Control: NECA (5'-N-Ethylcarboxamidoadenosine) or another suitable adenosine receptor ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL Adenosine Deaminase.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
96-well plates
-
Glass fiber filters (e.g., GF/B or GF/C) , pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Cell harvester
-
Liquid scintillation counter
Experimental Workflow Diagram
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Protocol
1. Membrane Preparation:
-
Thaw frozen cell pellets expressing the human adenosine A2A receptor on ice.
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Dilute the membranes in assay buffer to the desired final concentration for the assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate with a final volume of 200-250 µL per well.
-
Total Binding: To designated wells, add assay buffer, the diluted cell membrane suspension, and [³H]CGS 21680 at a concentration near its Kd.
-
Non-specific Binding (NSB): To designated wells, add a high concentration of a non-radiolabeled adenosine receptor ligand (e.g., 10 µM NECA), the diluted cell membrane suspension, and [³H]CGS 21680.
-
Competition Binding: To the remaining wells, add the test compound at various concentrations, the diluted cell membrane suspension, and [³H]CGS 21680.
-
Incubate the plate with gentle agitation for 60-120 minutes at room temperature (25°C) to allow the binding to reach equilibrium.[5][7]
3. Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (pre-soaked in PEI) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
4. Scintillation Counting:
-
Dry the filter mat.
-
Place the individual filters into scintillation vials or a compatible 96-well plate.
-
Add scintillation cocktail to each vial/well and seal.
-
Measure the radioactivity (in counts per minute, CPM) in each sample using a liquid scintillation counter.
5. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).
-
Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
IC50 Determination: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This protocol provides a robust framework for conducting a radioligand binding assay using [³H]CGS 21680 to characterize the adenosine A2A receptor. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the binding affinities of novel compounds, which is essential for drug discovery and development efforts targeting this important receptor.
References
- 1. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
CGS 21680 Hydrochloride: Application Notes and Protocols for Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 hydrochloride is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor extensively expressed in the central nervous system and other tissues.[1][2] Its ability to modulate neuronal excitability, synaptic transmission, and plasticity makes it a valuable tool for electrophysiological investigations. This document provides detailed application notes and protocols for the use of this compound in electrophysiology studies, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
CGS 21680 selectively binds to and activates adenosine A2A receptors, which are primarily coupled to the Gs alpha subunit of G-proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[3] This signaling cascade can modulate the function of various ion channels and other target proteins, ultimately influencing neuronal activity.
Applications in Electrophysiology
This compound has been utilized in a variety of electrophysiological preparations to investigate its effects on:
-
Neuronal Firing: It has been shown to modulate the spontaneous firing rate of neurons in different brain regions. For instance, in the globus pallidus, CGS 21680 can decrease the spontaneous firing frequency of neurons.[3]
-
Synaptic Transmission and Plasticity: CGS 21680 can facilitate excitatory synaptic transmission and induce long-term potentiation (LTP) at certain synapses, such as the mossy cell to granule cell synapse in the hippocampus.[4][5]
-
Neurotransmitter Release: It can modulate the release of various neurotransmitters, including facilitating acetylcholine (ACh) release at the neuromuscular junction.[6]
-
Cardiac Electrophysiology: CGS 21680 has been observed to increase heart rate and cardiac output, demonstrating its effects on cardiac electrophysiology.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | 15.5 nM | Rat Brain Tissue | [2] |
| 27 nM | Not Specified | ||
| Functional Potency (EC50) | 110 nM (cAMP formation) | Rat Striatal Slices | [1][2] |
| 1.48 - 180 nM | Not Specified | ||
| Selectivity | 140-fold over A1 receptor | Not Specified | [2] |
| Effective Concentration | 50 nM (LTP induction) | Mouse Hippocampal Slices | [4][5] |
| 1 µM (inhibition of firing) | Rat Globus Pallidus | [3] |
Experimental Protocols
Protocol 1: In Vitro Slice Electrophysiology (Patch-Clamp Recording)
This protocol describes the use of CGS 21680 in whole-cell patch-clamp recordings from brain slices to study its effects on synaptic transmission.
1. Brain Slice Preparation:
- Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
- Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a glycerol-based artificial cerebrospinal fluid (ACSF)).[9][10]
- Rapidly dissect the brain and mount it on a vibratome stage.
- Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region in the ice-cold, oxygenated slicing solution.
- Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
2. Recording Setup:
- Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
- Visualize neurons using differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
- The internal solution composition will depend on the specific experimental goals (e.g., for voltage-clamp recordings of excitatory postsynaptic currents (EPSCs), a cesium-based solution is often used).
3. Data Acquisition:
- Establish a whole-cell patch-clamp configuration on a target neuron.
- Record baseline synaptic activity (e.g., EPSCs or inhibitory postsynaptic currents (IPSCs)) for at least 10 minutes.
- Prepare a stock solution of this compound in water or DMSO. Dilute to the final desired concentration in ACSF immediately before use.
- Bath-apply CGS 21680 (e.g., 50 nM) for a defined period (e.g., 15 minutes).[4][5]
- Wash out the drug by perfusing with normal ACSF and continue recording to observe any persistent effects.
- Analyze changes in synaptic parameters such as amplitude, frequency, and paired-pulse ratio.
Protocol 2: Extracellular Field Potential Recording
This protocol outlines the use of CGS 21680 to study its effects on synaptic plasticity, such as long-term potentiation (LTP).
1. Slice Preparation and Incubation:
- Prepare brain slices as described in Protocol 1.
2. Recording Setup:
- Place a slice in the recording chamber and perfuse with oxygenated ACSF.
- Position a stimulating electrode in the afferent pathway of interest (e.g., Schaffer collaterals in the hippocampus).
- Place a recording electrode (filled with ACSF) in the dendritic or somatic layer of the postsynaptic neurons (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
3. Data Acquisition:
- Deliver baseline electrical stimuli (e.g., 0.05 Hz) and record stable fEPSPs for at least 20 minutes.
- Bath-apply CGS 21680 (e.g., 50 nM) for 15-20 minutes and continue to record fEPSPs.[4][5]
- To induce LTP, a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) can be delivered in the presence or absence of the drug.
- Wash out the drug and monitor the fEPSP slope for at least 60 minutes to assess the induction and maintenance of LTP.
Visualizations
Caption: Signaling pathway of CGS 21680 via the adenosine A2A receptor.
Caption: General experimental workflow for in vitro electrophysiology.
Conclusion
This compound is a critical pharmacological tool for dissecting the role of adenosine A2A receptors in regulating neuronal function. The protocols and data presented here provide a foundation for researchers to design and execute electrophysiological experiments to further elucidate the complex roles of this receptor in health and disease. Careful attention to experimental details, including solution preparation and drug application timing, is crucial for obtaining reliable and reproducible results.
References
- 1. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Adenosine A2A Receptor Modulates the Activity of Globus Pallidus Neurons in Rats [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Excitatory effect of the A2A adenosine receptor agonist CGS-21680 on spontaneous and K+-evoked acetylcholine release at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. protocols.io [protocols.io]
Application Notes and Protocols: CGS 21680 Hydrochloride in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 Hydrochloride is a potent and selective agonist for the adenosine A2A receptor (A2AR), with a Ki value of approximately 27 nM. In the central nervous system, A2A receptors are highly expressed in the striatum and are involved in modulating various neuronal functions. CGS 21680 has demonstrated neuroprotective effects in several in vitro and in vivo models of neurological disorders.[1][2] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its biological activity and therapeutic potential.
Biological Activity
CGS 21680 acts as a potent agonist at adenosine A2A receptors, leading to the activation of downstream signaling cascades. Its effects in primary neuronal cultures include promoting neurite outgrowth, enhancing neuronal survival, and modulating synaptic plasticity.[1] The compound has been shown to offer protection against neurotoxicity induced by agents like kainate. Furthermore, it has been observed to increase the proliferation of neural progenitor cells and promote the survival of motoneurons.
Data Summary
The following tables summarize the quantitative data on the effects of this compound in various experimental settings.
Table 1: Receptor Binding and Functional Potency
| Parameter | Value | Cell Type/Tissue | Reference |
| Ki | 27 nM | - | |
| EC50 | 1.48 - 180 nM | - | |
| EC50 (cAMP formation) | 110 nM | Rat Striatal Slices | [3] |
Table 2: In Vitro Neuroprotective and Neuromodulatory Effects
| Experimental Model | CGS 21680 Concentration | Observed Effect | Cell Type | Reference |
| Rett Syndrome Model | Not Specified | Restored neurite outgrowth, increased SYN1+/MAP2+ puncta, restored electrophysiological functions. | Primary Neurons | [1] |
| Huntington's Disease Model | 0.5 mg/kg (in vivo) | Increased NR2A subunit expression and NR2A/NR2B ratio in the cortex. | Corticostriatal Slices | [4] |
| General Neuronal Culture | 200 nM | Increased intracellular Ca2+ concentration and c-Fos expression. | HEK-293 cells | [5] |
| Motoneuron Culture | Not Specified | Promoted survival of motoneurons. | Rat Motoneurons | [6] |
| Kainate-induced Neurotoxicity | Not Specified | Reduced neurotoxicity. | Cortical Cultured Neurons |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol is a general guideline for establishing primary cortical neuron cultures from embryonic rats or mice.[7][8]
Materials:
-
Timed-pregnant rat or mouse (Embryonic day 18)
-
Hibernate-E medium
-
Papain (20 U/mL)
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
This compound
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain and DNase I at 37°C for 15-20 minutes.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine/poly-L-ornithine coated surfaces at a desired density.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24-48 hours, perform a half-medium change to remove cellular debris.
Protocol 2: Treatment of Primary Neuronal Cultures with CGS 21680
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Store the stock solution in aliquots at -20°C.
Treatment Procedure:
-
On the desired day in vitro (DIV), typically DIV 7-10 for mature cultures, prepare working solutions of CGS 21680 by diluting the stock solution in pre-warmed Neurobasal medium to the final desired concentrations.
-
Carefully remove half of the culture medium from each well.
-
Add the medium containing the appropriate concentration of CGS 21680 to the wells.
-
For control wells, add an equivalent volume of vehicle (DMSO-containing medium).
-
Return the cultures to the incubator for the desired treatment duration.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Following treatment with CGS 21680, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Visualizations
CGS 21680, through the activation of the A2A receptor, modulates several key intracellular signaling pathways that are crucial for neuronal function and survival.
A2A Receptor-cAMP-PKA Signaling Pathway
Activation of the A2A receptor, a Gs-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][9] cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to regulate gene expression related to neuronal survival and plasticity.[6][9]
Caption: A2A Receptor-cAMP-PKA signaling cascade.
A2A Receptor-TrkB Receptor Transactivation
CGS 21680 has been shown to promote the survival of motoneurons through the transactivation of the TrkB receptor, the receptor for brain-derived neurotrophic factor (BDNF).[6] This suggests a crosstalk between the A2A receptor and neurotrophin signaling pathways.[1]
Caption: A2A and TrkB receptor crosstalk.
Experimental Workflow for Assessing Neuroprotection
The following workflow outlines the key steps in an experiment designed to evaluate the neuroprotective effects of CGS 21680.
Caption: Neuroprotection experimental workflow.
References
- 1. Therapeutic effects of CGS21680, a selective A2A receptor agonist, via BDNF-related pathways in R106W mutation Rett syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of CGS 21680, a selective adenosine A(2A) receptor agonist, on NMDA receptor function and expression in the brain of Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Trk and cAMP-dependent survival activity of adenosine A(2A) agonist CGS21680 on rat motoneurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGS 21680 Hydrochloride Administration in Rodent Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CGS 21680 Hydrochloride, a selective adenosine A2A receptor agonist, in preclinical rodent models of ischemic stroke. The protocols and data presented are synthesized from peer-reviewed scientific literature to guide researchers in designing and conducting experiments to evaluate the neuroprotective potential of this compound.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, inflammation, oxidative stress, and apoptosis.[1][2][3] Adenosine, an endogenous neuromodulator, has been identified as a key player in the brain's response to ischemia.[4][5] this compound acts as a selective agonist for the adenosine A2A receptor (A2AR), which is expressed on neurons, microglia, and infiltrating immune cells.[6][7] While acute A2AR activation can have detrimental effects by increasing glutamate release, chronic or delayed administration of A2AR agonists like CGS 21680 has demonstrated paradoxical neuroprotective effects, primarily attributed to the suppression of neuroinflammation.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound in rodent models of stroke.
Table 1: Effects of CGS 21680 on Neurological Deficits and Infarct Volume
| Species | Stroke Model | CGS 21680 Dose & Route | Treatment Regimen | Outcome Measure | Result | Citation |
| Rat | Transient MCAO (1h) | 0.01 and 0.1 mg/kg, i.p. | Twice daily for 7 days, starting 4h post-ischemia | Neurological Deficit Score | Significant improvement from day 1 to day 7 | [6] |
| Rat | Transient MCAO (1h) | 0.01 and 0.1 mg/kg, i.p. | Twice daily for 7 days, starting 4h post-ischemia | Infarct Area (Cortex) | Significant reduction | [7] |
| Rat | Transient MCAO (1h) | 0.01 and 0.1 mg/kg, i.p. | Twice daily for 7 days, starting 4h post-ischemia | Infarct Area (Striatum) | No significant reduction | [7] |
| Pig | Coronary Artery Occlusion (60 min) | 0.2 µg/kg/min, intracoronary | First 60 min of reperfusion | Infarct Size (% of region at risk) | Reduced from 62 ± 2% to 36 ± 2% | [9] |
Table 2: Effects of CGS 21680 on Cellular and Molecular Markers
| Species | Stroke Model | CGS 21680 Dose & Route | Treatment Regimen | Outcome Measure | Result | Citation |
| Rat | Transient MCAO (1h) | 0.01 and 0.1 mg/kg, i.p. | Twice daily for 7 days, starting 4h post-ischemia | Microgliosis | Reduced | [6] |
| Rat | Transient MCAO (1h) | 0.01 and 0.1 mg/kg, i.p. | Twice daily for 7 days, starting 4h post-ischemia | Astrogliosis | Reduced | [6] |
| Rat | Transient MCAO (1h) | 0.01 and 0.1 mg/kg, i.p. | Twice daily for 7 days, starting 4h post-ischemia | Infiltrated Granulocytes (at 2 days) | Reduced | [6] |
| Mouse | Spinal Cord Injury | S.C. osmotic minipump | Continuous after SCI | JNK Phosphorylation | Significantly reduced | [10] |
| Rat | N/A (in vitro) | N/A | N/A | cAMP formation (Striatum) | Potently stimulated (EC50 of 110 nM) | [11] |
Experimental Protocols
Rodent Model of Transient Focal Cerebral Ischemia (tMCAO)
This protocol describes the induction of transient middle cerebral artery occlusion (tMCAO), a commonly used model to mimic ischemic stroke in rodents.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Microvascular clips
-
Sutures
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the animal on a heating pad to maintain rectal temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).
-
(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.[6]
-
Suture the incision and allow the animal to recover.
This compound Administration Protocol
This protocol details the preparation and administration of CGS 21680 for neuroprotection studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline or 2% DMSO in saline[12])
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Osmotic minipumps for subcutaneous (s.c.) infusion
Preparation of CGS 21680 Solution:
-
Calculate the required amount of CGS 21680 based on the desired dose and the number of animals.
-
Dissolve the CGS 21680 powder in the appropriate vehicle. Ensure complete dissolution.
-
Sterile filter the solution if necessary.
Administration Protocol (Chronic Post-Ischemic Treatment): [6][7]
-
Timing: Initiate treatment 4 hours after the onset of ischemia.
-
Dose: Administer CGS 21680 at a dose of 0.01 mg/kg or 0.1 mg/kg.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Administer twice daily.
-
Duration: Continue treatment for 7 consecutive days.
Note on Side Effects: At a dose of 0.1 mg/kg, CGS 21680 may cause a transient increase in heart rate. The 0.01 mg/kg dose has been shown to not significantly affect heart rate or blood pressure.[6][7] Higher doses (e.g., 1 mg/kg) can lead to a significant reduction in heart rate.[13]
Assessment of Neurological Deficit
A neurological scoring system is used to evaluate functional recovery after stroke.
Procedure:
-
Perform neurological examinations at baseline (before surgery) and at various time points post-MCAO (e.g., 1, 3, 5, and 7 days).
-
Use a standardized scoring system. A common example is a 5-point scale:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Leaning to the contralateral side.
-
4: No spontaneous motor activity.
-
Histological Analysis
Histological assessments are crucial for quantifying the extent of brain injury and cellular responses.
Procedure:
-
At the end of the experiment (e.g., 7 days post-MCAO), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains coronally using a cryostat.
-
Perform staining to assess:
-
Infarct Volume: 2,3,5-triphenyltetrazolium chloride (TTC) staining for fresh tissue or Nissl staining for fixed tissue.
-
Astrogliosis: Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP).
-
Microgliosis/Macrophage Infiltration: Immunohistochemistry for Iba1 or CD11b.
-
Neutrophil Infiltration: Immunohistochemistry for Myeloperoxidase (MPO).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of CGS 21680-mediated neuroprotection and a typical experimental workflow.
Caption: CGS 21680 Signaling Pathway in Neuroprotection.
Caption: Experimental Workflow for CGS 21680 Stroke Studies.
Conclusion
The administration of this compound in rodent models of stroke, particularly through a chronic post-ischemic regimen, has shown promising neuroprotective effects. These effects appear to be mediated primarily through the suppression of neuroinflammatory processes, including microgliosis, astrogliosis, and the infiltration of peripheral immune cells.[6][7] The data suggests that lower doses (0.01 mg/kg) can achieve therapeutic benefits without significant cardiovascular side effects.[6] Further research is warranted to fully elucidate the therapeutic window and long-term functional outcomes associated with CGS 21680 treatment in stroke.
References
- 1. Mechanisms of action of neuroprotectants in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine and Stroke: Maximizing the Therapeutic Potential of Adenosine as a Prophylactic and Acute Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of the ATP-adenosine axis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial effects of adenosine A(2a) agonist CGS-21680 in infarcted and stunned porcine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective adenosine A2A receptor agonist CGS 21680 reduces JNK MAPK activation in oligodendrocytes in injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of an Adenosine A2A Receptor Agonist and Antagonist on Binding of the Dopamine D2 Receptor Ligand [11C]raclopride in the Rodent Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CGS 21680 Hydrochloride in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CGS 21680 Hydrochloride, a potent adenosine A2A receptor agonist, in a murine model of collagen-induced arthritis (CIA). The information presented is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory and tissue-protective effects of this compound.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological features with human RA. This compound has demonstrated significant therapeutic potential in this model by exerting anti-inflammatory effects and ameliorating the associated tissue damage.[1][2][3][4] Its mechanism of action involves the activation of the adenosine A2A receptor, which leads to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[1][2][5]
Mechanism of Action
CGS 21680 is an agonist of the adenosine A2A receptor.[1][2][6] Activation of this receptor has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells.[2][5] In the context of arthritis, CGS 21680 has been found to reduce plasma levels of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and IL-6.[1][2] Furthermore, it decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][2] The activation of the A2A receptor by CGS 21680 also leads to a reduction in the activation of JNK MAPK, a signaling pathway involved in joint destruction.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of CGS 21680 in the CIA model.
Table 1: Effect of CGS 21680 on Clinical and Histological Parameters of Arthritis
| Parameter | CIA Control Group | CGS 21680-Treated Group | Percentage Reduction |
| Clinical Score (Day 35) | ~3.5 | ~1.5 | ~57% |
| Paw Swelling (mm) (Day 35) | ~1.8 | ~0.8 | ~56% |
| Histological Score | Severe | Significantly Reduced | Not Quantified |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Effect of CGS 21680 on Plasma Pro-inflammatory Cytokines
| Cytokine | CIA Control Group (pg/mL) | CGS 21680-Treated Group (pg/mL) | Percentage Reduction |
| TNF-α | ~40 | ~15 | ~62.5% |
| IL-1β | ~35 | ~12 | ~65.7% |
| IL-6 | ~50 | ~20 | ~60% |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 3: Effect of CGS 21680 on Inflammatory Mediators
| Mediator | CIA Control Group | CGS 21680-Treated Group | Outcome |
| iNOS Expression | Substantially Increased | Significantly Reduced | Reduced Nitrosative Stress |
| COX-2 Expression | Substantially Increased | Significantly Reduced | Reduced Prostaglandin Synthesis |
| p-JNK Immunostaining | Substantially Increased | Significantly Reduced | Inhibition of Joint Destruction Pathway |
| Myeloperoxidase (MPO) Activity | Significantly Increased | Significantly Reduced | Reduced Neutrophil Infiltration |
Qualitative and semi-quantitative data are summarized from the cited literature.[2][7]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in mice using bovine type II collagen.[1][2][3]
Materials:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles
Procedure:
-
Prepare an emulsion of 100 µg of bovine type II collagen in 100 µl of Complete Freund's Adjuvant (CFA).
-
On Day 0, administer an intradermal injection of 100 µl of the emulsion at the base of the tail of each mouse.
-
On Day 21, administer a second injection of CII in CFA to boost the immune response.[1][2][3]
-
Monitor the mice for the appearance of clinical signs of arthritis, which typically first appear as periarticular erythema and edema in the hind paws around Day 25-27.[1][2][3] The incidence of CIA is expected to be 100% by Day 27.[1][2][3]
-
The severity of arthritis will progress over a 35-day period.
Treatment with this compound
This protocol outlines the administration of CGS 21680 to mice with established CIA.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Syringes and needles
Procedure:
-
Begin treatment with CGS 21680 at the onset of arthritis (e.g., Day 25).[1][2][3]
-
Administer CGS 21680 (e.g., intraperitoneally) at a predetermined dose. A dose of 0.1 mg/kg has been used in other inflammatory models.[9]
-
Continue daily treatment until the end of the study period (e.g., Day 35).[1][2][3]
-
A control group of mice should receive vehicle injections following the same schedule.
Assessment of Arthritis
Clinical Assessment:
-
Visually score the severity of arthritis in each paw daily or every other day, based on a scale that accounts for erythema, swelling, and joint deformity.
-
Measure paw swelling (edema) using a plethysmometer.[3]
-
Monitor the body weight of the animals, as weight loss is associated with disease severity.
Histological and Radiological Analysis:
-
At the end of the study (Day 35), euthanize the mice and collect the paws and joints.
-
Fix the tissues in formalin and perform histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration, cartilage erosion, and bone resorption.[1][2][3]
-
Conduct radiographic evaluation to assess focal resorption of bone.[1][2][3][10]
Biochemical Analysis:
-
Collect blood samples to measure plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or other immunoassays.[1][2]
-
Prepare tissue homogenates from the joints to measure the expression of iNOS, COX-2, and phosphorylated JNK by Western blot or immunohistochemistry.[2][7]
-
Measure myeloperoxidase (MPO) activity in the joint tissue as an indicator of neutrophil infiltration.
-
Assess oxidative and nitrosative damage by measuring levels of malondialdehyde and nitrotyrosine formation.[1][2]
Visualizations
Caption: Signaling pathway of CGS 21680 in arthritis.
Caption: Experimental workflow for CGS 21680 in CIA.
References
- 1. CGS 21680, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGS 21680, an Agonist of the Adenosine (A2A) Receptor, Reduces Progression of Murine Type II Collagen-induced Arthritis | The Journal of Rheumatology [jrheum.org]
- 3. researchgate.net [researchgate.net]
- 4. CGS 21680, an Agonist of the Adenosine (A2A) Receptor, Reduces Progression of Murine Type II Collagen-induced Arthritis | The Journal of Rheumatology [jrheum.org]
- 5. Adenosine A2A Receptors Mediate Anti-Inflammatory Effects of Electroacupuncture on Synovitis in Mice with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Figure 6. | CGS 21680, an Agonist of the Adenosine (A2A) Receptor, Reduces Progression of Murine Type II Collagen-induced Arthritis | The Journal of Rheumatology [jrheum.org]
- 8. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CGS 21680, an agonist of the adenosine (A2A) receptor, decreases acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Figure 3. | CGS 21680, an Agonist of the Adenosine (A2A) Receptor, Reduces Progression of Murine Type II Collagen-induced Arthritis | The Journal of Rheumatology [jrheum.org]
Application Notes and Protocols for CGS 21680 Hydrochloride in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CGS 21680 Hydrochloride, a selective adenosine A₂A receptor agonist, in the study of synaptic plasticity. This document outlines the mechanism of action, presents key quantitative data, and offers detailed experimental protocols for both in vitro and in vivo applications.
Introduction
This compound is a potent and selective agonist for the adenosine A₂A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, hippocampus, and cerebral cortex. A₂A receptors are crucial modulators of synaptic plasticity, the fundamental cellular mechanism underlying learning and memory. Activation of these receptors has been shown to facilitate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. This makes this compound an invaluable tool for investigating the molecular underpinnings of synaptic strengthening and its implications for cognitive function and neurological disorders.
Mechanism of Action
This compound exerts its effects by binding to and activating adenosine A₂A receptors. This activation initiates a downstream signaling cascade, primarily through the Gαs protein, leading to the stimulation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key enzyme in numerous cellular processes, including synaptic plasticity.
PKA can then phosphorylate various downstream targets, including ion channels, receptors, and transcription factors. A critical target in the context of synaptic plasticity is the cAMP response element-binding protein (CREB), a transcription factor that, when phosphorylated, promotes the expression of genes involved in the structural and functional changes associated with long-lasting forms of synaptic plasticity.[1] Furthermore, A₂A receptor activation can enhance the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for the induction of many forms of LTP.[2] There is also evidence of crosstalk between A₂A receptors and brain-derived neurotrophic factor (BDNF) signaling pathways, further contributing to the modulation of synaptic strength.
Data Presentation
The following tables summarize the quantitative effects of this compound on synaptic transmission and signaling pathways as reported in various studies.
Table 1: Effects of CGS 21680 on Synaptic Strength
| Preparation | Concentration | Effect | Magnitude of Change | Reference |
| Rat Hippocampal Slices (Mossy Cell to Granule Cell) | 50 nM | Potentiation of synaptic transmission | Significant increase in EPSC amplitude | (Nasrallah et al., 2021) |
| Rat Hippocampal Synaptosomes | 30 nM | Modulation of glutamate release (in the context of BDNF action) | Facilitated BDNF-induced glutamate release | (Diógenes et al., 2004) |
| Guinea-Pig Hippocampal Slices | Not Specified | Enhancement of LTP | Increased S-EPSP to ~150% and A-PS to ~168% of control | (de Mendonça & Ribeiro, 1997)[3] |
Table 2: Effects of CGS 21680 on Signaling Molecules
| System | Concentration | Molecule | Effect | Magnitude of Change | Reference |
| Rat Striatal Slices | EC₅₀ = 110 nM | cAMP | Stimulation of formation | Potent stimulation | (Jarvis et al., 1989)[4] |
| Injured Mouse Spinal Cord | Not Specified | Phospho-JNK | Reduction | Significant reduction | (Genovese et al., 2007)[5] |
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices from rodents.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 117 NaCl, 5.3 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose.
-
Dissection tools
-
Vibratome
-
Recording chamber (submerged or interface)
-
Glass microelectrodes
-
Stimulating electrode
-
Electrophysiology rig (amplifier, digitizer, etc.)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., a young adult rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1).
-
Place a recording electrode in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction and Recording:
-
Baseline Recording: Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering test pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit an fEPSP amplitude that is 30-50% of the maximum.
-
CGS 21680 Application: Perfuse the slice with aCSF containing this compound (e.g., 50 nM) for at least 20 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as three 1-second trains of 100 Hz stimulation, with an inter-train interval of 20 seconds.[6]
-
Post-Induction Recording: Continue to record fEPSPs at the baseline frequency for at least 60 minutes following the HFS to monitor the induction and maintenance of LTP.
-
In Vivo Electrophysiology: Modulation of Synaptic Plasticity
This protocol provides a general framework for studying the effects of systemically administered CGS 21680 on synaptic plasticity in anesthetized rodents.
Materials:
-
This compound
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Stimulating and recording electrodes
-
Electrophysiology recording system
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., hippocampus).
-
-
Electrode Placement:
-
Lower a stimulating electrode into the desired afferent pathway (e.g., perforant path).
-
Lower a recording electrode into the target area to record field potentials (e.g., dentate gyrus).
-
-
Drug Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 1-3 mg/kg.[7] Allow sufficient time for the drug to reach peak concentration in the brain (typically 20-30 minutes).
-
-
Plasticity Induction and Recording:
-
Baseline Recording: Record stable baseline evoked potentials for at least 30 minutes.
-
LTP/LTD Induction: Apply an appropriate stimulation protocol to induce either LTP (e.g., HFS) or LTD (e.g., low-frequency stimulation, LFS, for 10-15 minutes).
-
Post-Induction Recording: Monitor the evoked potentials for at least 1-2 hours to assess the effect of CGS 21680 on the induction and maintenance of synaptic plasticity.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by CGS 21680 binding to the A₂A receptor.
Experimental Workflow for In Vitro LTP Study
Caption: Step-by-step workflow for an in vitro LTP experiment using CGS 21680.
Logical Relationship in A₂A Receptor-Mediated Synaptic Modulation
Caption: Key molecular events in A₂A receptor-mediated synaptic potentiation.
References
- 1. Signaling from cAMP/PKA to MAPK and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of adenosine receptors on the synaptic and EPSP-spike components of long-term potentiation and depotentiation in the guinea-pig hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective adenosine A2A receptor agonist CGS 21680 reduces JNK MAPK activation in oligodendrocytes in injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of CGS 21680 in vivo on dopamine D2 agonist binding in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGS 21680 Hydrochloride in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of CGS 21680 Hydrochloride, a potent and selective adenosine A2A receptor agonist, in various humanized mouse models. This document outlines detailed experimental protocols, data presentation in tabular format, and visualizations of key biological pathways and workflows to facilitate the design and execution of preclinical studies.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the adenosine A2A receptor in diverse physiological and pathological processes. The use of humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, offers a powerful preclinical platform to study the effects of therapeutic agents in a human-relevant biological context. These models are particularly useful for evaluating immunomodulatory drugs, cancer immunotherapies, and treatments for neurodegenerative diseases.
Mechanism of Action and Signaling Pathway
CGS 21680 is a high-affinity agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Activation of the A2A receptor primarily involves the Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB can modulate the transcription of various genes, leading to diverse cellular responses, including anti-inflammatory effects.
Experimental Workflow for Humanized Mouse Model Studies
The successful execution of studies involving CGS 21680 in humanized mice requires a systematic workflow, from the generation of the model to the final data analysis. The following diagram illustrates a typical experimental pipeline.
Application Note 1: Graft-versus-Host Disease (GVHD)
Background
Humanized mouse models of Graft-versus-Host Disease (GVHD) are established by injecting human peripheral blood mononuclear cells (hPBMCs) into immunodeficient mice, such as NOD-scid IL2Rγnull (NSG) mice. This model is valuable for studying the mechanisms of GVHD and for testing potential therapeutics. CGS 21680 has been investigated in this model for its potential to modulate the alloimmune response.
Experimental Protocol
-
Animal Model: 8-12 week old male and female NSG mice.
-
Humanization: Intravenously inject 5-10 x 10^6 human PBMCs into each mouse.
-
Treatment:
-
Treatment Group: Administer this compound at a dose of 0.1 mg/kg intraperitoneally (i.p.) daily, starting two days before hPBMC injection and continuing for a specified duration (e.g., 11 days).
-
Control Group: Administer a corresponding volume of vehicle (e.g., saline or DMSO solution) on the same schedule.
-
-
Monitoring:
-
Record body weight daily.
-
Assess clinical signs of GVHD three times per week using a scoring system (e.g., based on weight loss, posture, activity, fur texture, and skin integrity).
-
-
Endpoint Analysis:
-
Collect peripheral blood for flow cytometric analysis of human immune cell populations (e.g., CD4+, CD8+, regulatory T cells).
-
Harvest tissues (e.g., liver, spleen, lung) for histological assessment of GVHD pathology.
-
Measure serum levels of human cytokines (e.g., TNF-α, IL-6) using a multiplex immunoassay.
-
Data Presentation
| Parameter | Control Group (Vehicle) | CGS 21680 HCl Group (0.1 mg/kg) | Reference |
| Weight Loss | Progressive weight loss | Increased weight loss compared to control | |
| Clinical Score | Progressive increase | No significant reduction | |
| Survival | Median survival of X days | No significant improvement | |
| Serum Human TNF-α | Elevated | Reduced | |
| Serum Human IL-6 | Elevated | Increased | |
| T Regulatory Cells | Present in tissues | Reduced |
Application Note 2: Cancer Immunotherapy
Background
The adenosine A2A receptor is a key checkpoint in the tumor microenvironment, where high levels of adenosine suppress the anti-tumor activity of immune cells. CGS 21680, as an A2A receptor agonist, can be used to study the immunosuppressive effects of this pathway in humanized mouse models of cancer. These models typically involve the co-engraftment of human immune cells and human tumor cells.
Experimental Protocol
-
Animal Model: 8-12 week old NSG or similar immunodeficient mice.
-
Humanization and Tumor Implantation:
-
Engraft mice with human CD34+ hematopoietic stem cells (HSCs) to allow for the development of a multi-lineage human immune system.
-
Alternatively, for shorter-term studies, co-inject hPBMCs with human tumor cells.
-
Implant human tumor cells (e.g., patient-derived xenografts (PDX) or cell lines) subcutaneously or orthotopically.
-
-
Treatment:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Treatment Group: Administer this compound at a dose range of 0.05-0.2 mg/kg i.p. daily.
-
Control Group: Administer vehicle.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and general health.
-
-
Endpoint Analysis:
-
At the study endpoint, harvest tumors and spleens.
-
Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for human immune cell subsets (CD8+ T cells, regulatory T cells, etc.) and their activation status.
-
Measure cytokine levels in the tumor microenvironment and serum.
-
Data Presentation
| Parameter | Control Group (Vehicle) | CGS 21680 HCl Group | Expected Outcome |
| Tumor Growth | Progressive tumor growth | Accelerated tumor growth | CGS 21680 is expected to enhance immunosuppression, leading to faster tumor progression. |
| Tumor Infiltrating CD8+ T cells | Present | Decreased frequency/function | Activation of the A2A receptor on T cells can inhibit their proliferation and cytotoxic activity. |
| Tumor Infiltrating Regulatory T cells | Present | Increased frequency/suppressive function | A2A receptor signaling can promote the expansion and function of regulatory T cells. |
| Pro-inflammatory Cytokines (in tumor) | Elevated | Decreased | CGS 21680 is expected to have anti-inflammatory effects. |
Application Note 3: Neurodegenerative Diseases
Background
Neuroinflammation is a common feature of many neurodegenerative diseases, such as Alzheimer's disease. The adenosine A2A receptor is implicated in modulating neuroinflammatory processes. Humanized mouse models, for instance, those expressing human amyloid-beta or engrafted with human microglia, can be employed to investigate the therapeutic potential of targeting the A2A receptor with CGS 21680.
Experimental Protocol
-
Animal Model: Utilize a relevant humanized mouse model of a neurodegenerative disease (e.g., a knock-in model expressing a human disease-associated gene).
-
Treatment:
-
Initiate treatment at a relevant disease stage.
-
Treatment Group: Administer this compound at a dose range of 0.01-0.1 mg/kg i.p. daily.
-
Control Group: Administer vehicle.
-
-
Monitoring:
-
Conduct behavioral tests to assess cognitive function or motor deficits, depending on the model.
-
-
Endpoint Analysis:
-
Perform immunohistochemistry to assess markers of neuroinflammation (e.g., microgliosis, astrogliosis) and neuropathology (e.g., amyloid plaques).
-
Measure levels of pro-inflammatory and anti-inflammatory cytokines in brain homogenates.
Data Presentation
| Parameter | Control Group (Vehicle) | CGS 21680 HCl Group | Expected Outcome |
| Cognitive/Motor Function | Progressive decline | Amelioration of deficits | CGS 21680 may have neuroprotective effects by reducing neuroinflammation. |
| Microglial Activation | Increased | Reduced | A2A receptor activation can suppress microglial pro-inflammatory responses. |
| Pro-inflammatory Cytokines (in brain) | Elevated (e.g., TNF-α, IL-1β) | Decreased | Consistent with the anti-inflammatory action of CGS 21680. |
| Neuronal Survival | Decreased in affected brain regions | Increased | Neuroprotection may result from reduced inflammation and excitotoxicity. |
Logical Relationship of CGS 21680 Action in Humanized Mouse Models
The following diagram illustrates the logical flow of how CGS 21680 is expected to exert its effects in the context of a humanized mouse model of disease.
Application Notes and Protocols for CGS 21680 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of CGS 21680 hydrochloride, a potent and selective adenosine A2A receptor agonist, in cell culture experiments. Adherence to these protocols is crucial for obtaining reproducible and reliable experimental results.
Product Information
This compound is a widely used research tool for investigating the physiological and pathological roles of the adenosine A2A receptor (A2AR). It is a potent agonist with high selectivity over other adenosine receptor subtypes.
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | References |
| Molecular Weight | 535.99 g/mol (anhydrous basis) | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Mechanism of Action | Selective Adenosine A2A Receptor Agonist | [2][3] |
| Ki | 27 nM | [2] |
| IC50 | 22 nM | [4] |
| EC50 | 1.48-180 nM |
Solubility and Storage
Proper storage and handling of this compound are essential to maintain its stability and activity.
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration | References |
| DMSO | 53.6 mg/mL (100 mM) | |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 20 mg/mL | [1][3] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Storage Recommendations:
-
Solid Form: Store desiccated at -20°C for long-term storage.[1] The compound is stable for at least 4 years under these conditions.[5]
-
Stock Solutions: Aliquot and store DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles. For optimal results, use freshly prepared solutions.
Experimental Protocols
Preparation of Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. Note: The molecular weight can be batch-specific due to hydration, refer to the certificate of analysis.
-
Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 535.99), use the following calculation:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 535.99 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 186.57 µL
-
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. Using moisture-absorbing DMSO can reduce solubility.[4]
-
Vortex: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations and minimize DMSO toxicity, perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture plates containing cells and medium to reach the desired final concentration. For example, to achieve a final concentration of 100 nM in 1 mL of culture, add 10 µL of the 10 µM intermediate solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.
-
Mix Gently: Gently mix the contents of the well or plate to ensure even distribution of the compound.
-
Incubate: Incubate the cells for the desired experimental duration.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
This compound selectively activates the adenosine A2A receptor, a G-protein coupled receptor (GPCR). This activation primarily leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2]
References
Troubleshooting & Optimization
CGS 21680 Hydrochloride solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 21680 Hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective agonist for the adenosine A2A receptor, with a Ki (inhibitor constant) of approximately 27 nM.[1][2] It is commonly used in research to study the physiological and pathological roles of the A2A receptor.
2. What is the primary mechanism of action of this compound?
This compound selectively binds to and activates the adenosine A2A receptor, a G-protein coupled receptor (GPCR).[3] Activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4][5] This in turn activates Protein Kinase A (PKA) and downstream signaling cascades, such as the phosphorylation of cAMP response element-binding protein (CREB).[4][6]
3. In what solvents is this compound soluble?
This compound has high solubility in dimethyl sulfoxide (DMSO).[1][7][8] It is poorly soluble in water and ethanol.[1][7] For in vivo studies, co-solvent systems are often required.
4. How should this compound be stored?
The solid form of this compound should be stored at -20°C, desiccated. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Question: I am having trouble dissolving this compound in my desired solvent. What can I do?
Answer:
-
For in vitro experiments: The recommended solvent is DMSO. Ensure you are using fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1][7] You can gently warm the solution or use sonication to aid dissolution.[1]
-
For in vivo experiments: this compound is poorly soluble in aqueous solutions like PBS.[1] A co-solvent system is often necessary. Here are a few formulations that have been reported:
Issue 2: Inconsistent or Unexpected Experimental Results
Question: My experimental results with this compound are not consistent or are different from what I expected. What could be the cause?
Answer:
-
Compound Stability: Ensure that your stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles, which can lead to degradation.[1]
-
Receptor Expression: The cellular response to CGS 21680 depends on the expression level of the adenosine A2A receptor in your specific cell line or tissue model. Low receptor expression will result in a diminished response.
-
Cellular Context: The downstream effects of A2A receptor activation can be cell-type specific.[3] The signaling pathway can diverge to include pathways beyond the canonical cAMP/PKA cascade, such as those involving MAP kinase.[3][10]
-
Ligand Concentration: Ensure you are using the appropriate concentration range for your experiment. The EC50 (half-maximal effective concentration) can vary depending on the cell type and the specific response being measured, with reported values ranging from 1.48 nM to 180 nM.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥ 100 | ≥ 186.57 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[7] |
| Water | < 0.1 | Insoluble | [1] |
| Ethanol | Insoluble | Insoluble | [7] |
| DMF | 20 | - | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | - | |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 20 | - | [11] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 4.66 | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 4.66 | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 4.66 | [1] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years | Store desiccated.[8] |
| Stock Solution in Solvent | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution in Solvent | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. The molecular weight is 535.98 g/mol .[1]
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.36 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: In Vitro Cell-Based Assay (cAMP Measurement)
-
Cell Culture: Plate cells expressing the adenosine A2A receptor at an appropriate density in a suitable multi-well plate and culture overnight.
-
Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for a period of time (e.g., 2-4 hours) to reduce basal signaling.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5% to avoid solvent effects. Add the diluted compound to the cells.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Visualizations
Caption: Canonical signaling pathway of CGS 21680 through the Adenosine A2A receptor.
Caption: General experimental workflow for an in vitro cell-based assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The adenosine A(2A) receptor agonist CGS 21680 alleviates auditory sensorimotor gating deficits and increases in accumbal CREB in rats neonatally treated with quinpirole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CGS-21680 - Wikipedia [en.wikipedia.org]
CGS 21680 Hydrochloride off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of CGS 21680 hydrochloride when used at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target activity and selectivity of CGS 21680?
A1: CGS 21680 is a potent and selective agonist for the adenosine A2A receptor. It binds to the human A2A receptor with a high affinity, as indicated by its low nanomolar Ki value. Its selectivity for the A2A receptor over other adenosine receptor subtypes is well-documented.
Q2: At what concentrations should I be concerned about off-target effects of CGS 21680?
A2: While CGS 21680 is highly selective for the A2A receptor at nanomolar concentrations, the potential for off-target effects increases at higher, micromolar concentrations. It is advisable to conduct thorough control experiments when using CGS 21680 at concentrations significantly above its Ki for the A2A receptor.
Q3: Are there any known non-adenosine receptor off-targets for CGS 21680 at high concentrations?
A3: To date, broad screening panels have not revealed high-affinity binding to other receptor classes. However, a second high-affinity binding site for [3H]CGS 21680 has been identified in the rat hippocampus and cerebral cortex, which is distinct from the classical A2A receptor found in the striatum[1]. The molecular identity of this binding site is currently unknown.
Q4: Can CGS 21680 indirectly affect other signaling pathways?
A4: Yes. Activation of the A2A receptor by CGS 21680 can allosterically modulate the function of other G-protein coupled receptors (GPCRs) through receptor heterodimerization. For example, A2A receptor activation has been shown to decrease the affinity of the dopamine D2 receptor for dopamine and to potentiate signaling through the metabotropic glutamate receptor 5 (mGluR5). These are important considerations in experimental systems where these receptors are co-expressed.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results at high concentrations of CGS 21680.
-
Potential Cause: You may be observing off-target effects or indirect modulation of other signaling pathways.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a selective A2A receptor antagonist, such as ZM241385 or SCH58261, to determine if the observed effect is mediated by the A2A receptor. If the antagonist blocks the effect of CGS 21680, it is likely an on-target effect.
-
Cell Line Validation: If using a recombinant cell line, ensure it does not endogenously express other receptors that could interact with the A2A receptor or be affected by CGS 21680 at high concentrations.
-
Dose-Response Curve: Generate a full dose-response curve for CGS 21680. Atypical curve shapes, such as biphasic responses, may suggest multiple binding sites or off-target effects.
-
Literature Review: Check for known interactions between the A2A receptor and other signaling pathways present in your experimental system.
-
Issue 2: Observed cellular toxicity at high concentrations of CGS 21680.
-
Potential Cause: While one study in A2A receptor-deficient lymphocytes showed no toxicity at concentrations up to 100 µM, this may not be true for all cell types. High concentrations of any small molecule can induce stress or other non-specific effects.
-
Troubleshooting Steps:
-
Viability Assays: Perform standard cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your functional experiments to assess any potential cytotoxic effects of high CGS 21680 concentrations.
-
Solvent Controls: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve CGS 21680 is not contributing to toxicity. Run a vehicle control with the highest concentration of solvent used.
-
Time-Course Experiment: Determine if the toxicity is time-dependent by varying the incubation time with CGS 21680.
-
Data Presentation
Table 1: Affinity of CGS 21680 for Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| A2A | ~27 |
| A1 | ~2900 |
| A2B | ~1500 |
| A3 | >10,000 |
Data compiled from various sources.
Table 2: Known Off-Target Binding Sites for CGS 21680
| Target | Tissue/Cell Type | Affinity (Kd) | Reference |
| Non-A2A High-Affinity Site | Rat Hippocampus | 97 nM | [1] |
| Non-A2A High-Affinity Site | Rat Cerebral Cortex | 112 nM | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding
-
Objective: To assess if CGS 21680 competes for binding with a radiolabeled ligand for a suspected off-target receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand for the receptor of interest (e.g., [3H]-dopamine for D2 receptors).
-
This compound.
-
Appropriate assay buffer and filtration apparatus.
-
-
Procedure:
-
Prepare a series of dilutions of CGS 21680 (e.g., from 1 nM to 100 µM).
-
In a multi-well plate, incubate the membranes, radioligand (at a concentration near its Kd), and varying concentrations of CGS 21680.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand for the target receptor).
-
Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the CGS 21680 concentration.
-
If CGS 21680 displaces the radioligand, it indicates binding to the receptor of interest.
-
Visualizations
Caption: Canonical A2A receptor signaling pathway activated by CGS 21680.
References
CGS 21680 Hydrochloride: Technical Support Center for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo application of CGS 21680 Hydrochloride. Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the adenosine A2A receptor, with a Ki value of approximately 27 nM.[1][2][3] Its primary mechanism of action is the activation of A2A receptors, which are Gs-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade is involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[2][4]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound has high solubility in Dimethyl Sulfoxide (DMSO), reaching concentrations of 100 mM or more.[2][3] However, it is poorly soluble in water and ethanol.[1][5] For aqueous solutions, the use of co-solvents and specific formulation strategies is necessary.
Q3: Which vehicle is recommended for in vivo injection of this compound?
A3: The choice of vehicle depends on the desired concentration, route of administration, and experimental model. Due to its poor aqueous solubility, a multi-component vehicle is often required. Common formulations involve an initial stock solution in DMSO, which is then diluted with other vehicles such as PEG300, Tween-80, saline, or corn oil.[1][5] For some applications, direct dilution in saline or PBS has been reported, though this may be for very low concentrations.[1][6]
Q4: How should this compound solutions be prepared and stored?
A4: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] When preparing solutions, ensure each solvent is added sequentially and the solution is clear before adding the next component.[5] To aid dissolution, gentle heating and/or sonication can be applied.[1]
Q5: What are the known in vivo effects of CGS 21680 at a systemic level?
A5: Systemic administration of CGS 21680 can induce a range of effects. It has been shown to transiently increase heart rate and reduce venous resistance.[2][3] At doses effective for CNS studies, it can also cause sedation and a reduction in motor activity and food intake.[7] These potential side effects should be considered when designing behavioral experiments.
Vehicle Formulation Guide
The following table summarizes common vehicle compositions used for in vivo delivery of this compound. The final concentration of DMSO should be kept to a minimum to avoid vehicle-induced toxicity.
| Vehicle Component 1 | Vehicle Component 2 | Vehicle Component 3 | Vehicle Component 4 | Max CGS 21680 Conc. | Notes |
| 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL[1] | A common, multi-component vehicle for achieving higher concentrations. |
| 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL[1] | Utilizes cyclodextrin to improve aqueous solubility. |
| 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL[1] | Suitable for oral gavage or subcutaneous injections requiring slow release. |
| 5% DMSO | 40% PEG300 | 5% Tween-80 | 50% ddH₂O | 5.0 mg/mL[5] | A validated formulation for intraperitoneal or intravenous injection. |
| Saline | - | - | - | Not specified | Used for intracerebroventricular (i.c.v.) injections at low nmol doses.[6] |
| PBS | - | - | - | 1 mg/kg dose | Reported for intraperitoneal (i.p.) injections in rats.[1] |
Note: SBE-β-CD stands for Sulfobutylether-β-cyclodextrin.
Troubleshooting Guide
Problem: The compound precipitates out of solution after adding saline/PBS.
-
Possible Cause: The final concentration of the organic co-solvent (like DMSO) is too low to maintain the solubility of CGS 21680 in the aqueous buffer. This is a common issue when diluting a high-concentration DMSO stock directly into an aqueous vehicle.
-
Solution:
-
Use a multi-component vehicle: Employ a formulation containing solubilizing agents like PEG300 and a surfactant like Tween-80, as detailed in the table above.
-
Check the order of addition: Always add solvents sequentially and ensure the solution is completely clear before adding the next component. For example, dilute the DMSO stock in PEG300 first, then add Tween-80, and finally, add the aqueous saline or water slowly while vortexing.[5]
-
Gentle warming/sonication: Briefly warm the solution to 37°C or use a sonicator bath to help redissolve any precipitate.[1] Do not overheat, as this may degrade the compound.
-
Problem: Animals in the control group (vehicle only) are showing unexpected behavioral changes (e.g., lethargy).
-
Possible Cause: The concentration of the organic solvent in the vehicle, particularly DMSO, may be high enough to cause sedative or other biological effects.
-
Solution:
-
Reduce DMSO concentration: Aim for the lowest possible final concentration of DMSO in the injected volume (ideally <10%, and as low as 1-2% if possible).
-
Acclimatize animals to injections: If possible, acclimatize the animals to vehicle-only injections for a few days before the start of the experiment to reduce stress-related responses.
-
Run pilot studies: Conduct a pilot study with different vehicle compositions to identify a formulation that is inert in your specific experimental model and behavioral paradigm.
-
Problem: Inconsistent or highly variable results between experimental subjects.
-
Possible Cause 1: Incomplete dissolution or precipitation of the compound leading to inaccurate dosing.
-
Solution 1: Prepare the formulation fresh each day and carefully inspect the solution for any cloudiness or precipitate before injection.[1] Ensure vigorous mixing (vortexing) during preparation to create a homogenous solution.
-
Possible Cause 2: The known sedative effects of CGS 21680 are interfering with the experimental endpoint.
-
Solution 2: Be aware that CGS 21680 can suppress motor activity and induce sedation.[7] Consider this when interpreting results. It may be necessary to test a dose-response curve to find a concentration that achieves the desired therapeutic effect without causing confounding sedative effects.
Experimental Protocols & Workflows
Detailed Protocol: Preparation of CGS 21680 for In Vivo Injection
This protocol describes the preparation of a 1 mL working solution using a multi-component vehicle system.
Materials:
-
This compound powder
-
DMSO (fresh, anhydrous)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl) or ddH₂O
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of CGS 21680 in DMSO (e.g., 25 or 100 mg/mL). Ensure the powder is completely dissolved. This stock can be stored at -20°C or -80°C.[1]
-
Vehicle Preparation (based on the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formula[1]): a. In a sterile tube, add 100 µL of your CGS 21680 DMSO stock solution (adjust volume based on desired final concentration). b. Add 400 µL of PEG300 to the DMSO stock. Vortex thoroughly until the solution is completely clear and homogenous. c. Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear. d. Slowly add 450 µL of sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
Final Check: Inspect the final solution to ensure it is clear and free of any particulates.
-
Administration: Use the freshly prepared solution for in vivo administration immediately. Do not store the final aqueous formulation.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CGS 21680 Hydrochloride concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CGS 21680 Hydrochloride in in vitro assays. This compound is a potent and selective agonist for the adenosine A2A receptor, and optimizing its experimental use is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a high-affinity agonist for the adenosine A2A receptor, a G-protein-coupled receptor (GPCR).[1][2] Upon binding, it activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][3] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB).[1][2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound varies depending on the cell type, receptor expression levels, and the specific assay. A good starting point for most cell-based assays is in the nanomolar (nM) range. It is highly recommended to perform a dose-response experiment, typically ranging from 1 nM to 10 µM, to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 3.4 mg/mL and in aqueous solutions like 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin at up to 20 mg/mL.[4] For cell-based assays, it is common to prepare a high-concentration stock solution in 100% DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to one year.[5] When preparing working solutions, the DMSO stock should be diluted in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is not detrimental to the cells (typically ≤ 0.1%).
Q4: Are there any known off-target effects of this compound?
A4: this compound is known for its high selectivity for the adenosine A2A receptor over the A1 receptor.[5] However, at higher concentrations, it may exhibit some activity at other adenosine receptor subtypes. It is crucial to consult the literature for the specific cell system being used and to include appropriate controls to validate the observed effects are A2A receptor-mediated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Agonist Response | 1. Suboptimal Concentration: The concentration of CGS 21680 may be too low. 2. Low Receptor Expression: The cells may not express the A2A receptor at a sufficient level. 3. Assay Sensitivity: The assay may not be sensitive enough to detect the signaling response. 4. Inactive Compound: The compound may have degraded due to improper storage. | 1. Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the EC50. 2. Verify A2A receptor expression using qPCR, Western blot, or flow cytometry. 3. Optimize assay conditions (e.g., cell density, incubation time, reagent concentrations). 4. Use a fresh aliquot of CGS 21680 and consider a positive control agonist. |
| High Background Signal | 1. Constitutive Receptor Activity: Some cell lines may exhibit high basal A2A receptor activity. 2. Non-specific Binding: The compound or detection reagents may bind non-specifically to the plate or other cellular components. 3. Cell Health: Unhealthy or dying cells can lead to artifacts. | 1. Consider using an inverse agonist to reduce basal activity. 2. Increase the number of wash steps and include appropriate controls (e.g., cells without compound). 3. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent Results (High Variability) | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous solutions. 2. Cell Plating Inconsistency: Uneven cell distribution in the assay plate. 3. Edge Effects: Evaporation from wells at the edge of the plate. 4. Compound Precipitation: The compound may precipitate out of solution at higher concentrations. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous liquids. 2. Ensure thorough mixing of cell suspension before plating. 3. Avoid using the outer wells of the plate or fill them with sterile buffer/media. 4. Visually inspect for precipitation and consider using a solubility enhancer if necessary. |
| Unexpected Cell Death or Toxicity | 1. High Compound Concentration: Excessive concentrations of CGS 21680 may induce cytotoxicity. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: Bacterial, fungal, or mycoplasma contamination of cell cultures. | 1. Perform a cell viability assay (e.g., MTT or ATP assay) in parallel with your functional assay. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Regularly test cell cultures for contamination. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| Ki (A2A Receptor) | 27 nM | Radioligand Binding | [6][] |
| EC50 (cAMP formation) | 110 nM | Rat Striatal Slices | [8] |
| EC50 (Coronary Flow) | 1.8 nM | Isolated Perfused Rat Heart | [5] |
| IC50 (A2 Receptor) | 22 nM | N/A | [5] |
Experimental Protocols
Protocol 1: cAMP Measurement for A2A Receptor Activation
This protocol describes a method for measuring the increase in intracellular cAMP levels following stimulation with this compound.
-
Cell Seeding: Seed cells expressing the adenosine A2A receptor into a 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions in a suitable assay buffer.
-
Assay:
-
Wash the cells once with a pre-warmed assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the cells and incubate to prevent cAMP degradation.
-
Add the CGS 21680 dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., forskolin).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the CGS 21680 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound to the A2A receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the A2A receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [³H]ZM241385), and varying concentrations of CGS 21680.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the dried filters into scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of CGS 21680 and determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CGS 21680 for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the effect of CGS 21680 on cell viability.
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
CGS 21680 Hydrochloride Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of CGS 21680 Hydrochloride in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid form, it is recommended to store it at -20°C, where it can be stable for at least four years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 3 months or at -80°C for up to two years.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.[2][4] It is sparingly soluble in aqueous solutions. For in vivo studies, formulations have been prepared by first dissolving the compound in DMSO and then creating a suspension or solution with other vehicles like PEG300, Tween 80, and water.[2]
Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?
A3: Inconsistent results can indeed be a sign of compound degradation. If you are not following the recommended storage and handling procedures, the stability of your this compound solution may be compromised. It is advisable to prepare fresh solutions from a properly stored solid stock whenever possible, especially for sensitive experiments.
Q4: How can I assess the stability of my this compound solution under my specific experimental conditions?
A4: To determine the stability in your specific buffer or media, a forced degradation study is recommended. This involves intentionally exposing the solution to stress conditions such as heat, light, acid, base, and oxidation to identify potential degradation products and assess the stability-indicating capability of your analytical method.[5][6] A common analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC).[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound in solution. | Prepare fresh stock solutions from solid this compound stored at -20°C. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and store at the recommended temperature. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Ensure the specificity of your HPLC method to separate the parent compound from any degradants.[8][9] |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility. Prepare the final dilution just before use. |
| Variability between experimental replicates | Inconsistent handling of the this compound solution. | Use a consistent protocol for solution preparation and handling. Ensure thorough mixing and accurate pipetting. |
Quantitative Data Summary
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference(s) |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -20°C | Up to 3 months | [2] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [3] |
Table 2: Solubility
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM (53.6 mg/mL) | [2][4] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in solution.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[10][11]
4. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
-
Assess the peak purity of the intact drug peak to ensure no co-eluting degradation products.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. sgs.com [sgs.com]
- 7. ≥98% (HPLC), Adenosine A2A receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Photostability | SGS [sgs.com]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: CGS 21680 Hydrochloride - Unexpected Animal Behavior Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral effects during in vivo experiments with CGS 21680 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We administered CGS 21680 and observed a significant decrease in locomotor activity. Is this expected?
A1: Yes, a dose-dependent inhibition of locomotor activity is a well-documented effect of CGS 21680 in rodents.[1][2] This is attributed to its agonist activity at the adenosine A2A receptor, which has an antagonistic relationship with the dopamine D2 receptor, a key regulator of motor function.[3] However, the extent of this depression can be influenced by the experimental context, such as a novel versus a habituated environment.[3]
Q2: Our food-restricted animals show a heightened sensitivity to the motor-suppressant effects of CGS 21680. Why might this be?
A2: Food-restricted rats have been shown to be hypersensitive to the effects of CGS 21680.[3][4] This may be due to an upregulation of the A2A receptor-linked signaling pathway in the nucleus accumbens of these animals.[3][4] Studies have shown that intracerebroventricular (i.c.v.) administration of CGS 21680 decreases both horizontal and vertical motor activity in food-restricted rats.[3]
Q3: We are investigating the antipsychotic potential of CGS 21680 and observed a reversal of phencyclidine (PCP)-induced sensorimotor gating deficits. Is this a known effect?
A3: Yes, CGS 21680 has been shown to reverse sensorimotor gating deficits induced by NMDA receptor antagonists like PCP.[5] This finding supports the hypothesis that adenosine A2A receptor agonists could have antipsychotic properties with a potentially low incidence of extrapyramidal side effects.[5]
Q4: At higher doses of CGS 21680, we are observing catalepsy-like behaviors. Is this a documented side effect?
A4: Yes, at higher doses (e.g., 5 mg/kg), CGS 21680 can induce signs of catalepsy, disturbed balance, and a loss of hind limb control in rats.[5] It is crucial to perform dose-response studies to identify a therapeutic window that avoids these motor impairments.
Q5: Can CGS 21680 influence cognitive behaviors?
A5: Yes, CGS 21680 has been shown to attenuate cognitive inflexibility. For instance, it has been demonstrated to reduce probabilistic reversal learning deficits in the BTBR mouse model of autism.[6]
Troubleshooting Guide
| Observed Unexpected Effect | Potential Cause | Troubleshooting Steps |
| Variable locomotor depression | The novelty of the testing environment can influence the effect of CGS 21680 on locomotor activity.[3] The effect may be more pronounced in a novel environment. | Standardize the habituation period for all animals before drug administration and behavioral testing. Clearly report the habituation protocol in your methodology. |
| Exaggerated motor suppression in specific animal populations | As noted, food-restricted animals exhibit hypersensitivity to CGS 21680.[3][4] This could extend to other models where the dopamine or adenosine systems are altered. | Carefully consider the baseline physiological state of your animal model. If using a disease or stress model, a lower dose range of CGS 21680 may be necessary. |
| Lack of effect on cocaine-induced hyperlocomotion | While CGS 21680 generally has motor-suppressant effects, its interaction with psychostimulants can be complex. Some studies report that at certain doses administered directly into the nucleus accumbens, CGS 21680 does not significantly alter total cocaine-induced locomotor activity.[7] | Re-evaluate the dose and route of administration. Systemic versus direct intracerebral injections can yield different outcomes. Consider analyzing the time course of the behavioral response, as effects may be present at specific time points.[7] |
| Sedation confounding interpretation of cognitive tasks | Systemic administration of CGS 21680 can induce sedation, which may interfere with performance in behavioral tasks that require active engagement.[8] | Include control experiments to assess for sedative effects at the doses used in your cognitive paradigms. This can be achieved through simple observational scoring or specific tests for sedation. |
Data Presentation
Table 1: Effects of CGS 21680 on Locomotor Activity in Rodents
| Animal Model | Dose and Route | Observed Effect | Reference |
| Rats | i.c.v. injection | Dose-related inhibition of locomotor activity in an open field. | [1] |
| Rats | Intracaudate injection | Dose-related inhibition of locomotor activity. | [2] |
| Food-restricted rats | 0.25 and 1.0 nmol, i.c.v. | Decreased horizontal and vertical motor activity. | [3] |
| Rats | 0.09 mg/kg, i.p. | Decrease in locomotor activity. | [9] |
| Rats | 0.05 and 0.1 mg/kg, i.p. | Suppression of lever pressing and feeding, associated with sedation. | [8] |
Table 2: Effects of CGS 21680 in Models of Neurological and Psychiatric Disorders
| Disorder Model | Animal Model | Dose and Route | Observed Therapeutic Effect | Reference |
| Schizophrenia (PCP-induced) | Rats | 1 mg/kg | Reversal of sensorimotor gating deficits. | [5] |
| Schizophrenia (neonatal quinpirole) | Rats | 0.03 and 0.09 mg/kg, i.p. | Alleviation of prepulse inhibition deficits. | [9] |
| Rett Syndrome (R106W mutation) | Mice | Not specified | Alleviation of neurobehavioral impairments. | [10] |
| Huntington's Disease | Mice | Not specified | Slowed motor deterioration. | [11][12] |
| Autism (BTBR mice) | Mice | Not specified | Attenuation of probabilistic reversal learning deficit and reduced grooming. | [6] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in an Open Field
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Open field apparatus (e.g., 40 x 40 x 30 cm) equipped with photobeam detectors to automatically record horizontal and vertical activity.
-
Habituation: Allow animals to habituate to the testing room for at least 1 hour before the experiment. For habituated studies, allow the animal to explore the open field for a set period (e.g., 30 minutes) on consecutive days prior to the test day.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A typical dose range for systemic administration is 0.05-1 mg/kg.[5][8][9]
-
Testing: Place the animal in the center of the open field and record locomotor activity for a specified duration (e.g., 30-60 minutes).
-
Data Analysis: Analyze the total distance traveled, number of horizontal and vertical beam breaks.
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A startle chamber that can deliver a loud acoustic stimulus (pulse) and a preceding weaker stimulus (prepulse).
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background noise.
-
Drug Administration: Administer the test compound (e.g., PCP at 5 mg/kg) followed by CGS 21680 (e.g., 1 mg/kg) or vehicle.[5]
-
Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials (e.g., 120 dB stimulus).
-
Prepulse-plus-pulse trials (e.g., a 75-85 dB prepulse preceding the pulse by 100 ms).
-
No-stimulus trials (background noise only).
-
-
Data Analysis: Calculate the percentage of PPI using the formula: %PPI = 100 - [((startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)) x 100].
Mandatory Visualizations
Caption: CGS 21680 signaling pathway.
Caption: Experimental workflow for locomotor activity.
Caption: A2A and D2 receptor interaction.
References
- 1. The A2-selective adenosine analog, CGS 21680, depresses locomotor activity but does not block amygdala kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosinergic modulation of the EEG and locomotor effects of the A2 agonist, CGS 21680 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adenosine A2A receptor agonist, CGS-21680, blocks excessive rearing, acquisition of wheel running, and increases nucleus accumbens CREB phosphorylation in chronically food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of CGS 21680, a selective adenosine A(2A) agonist, on the phencyclidine-induced sensorimotor gating deficit and motor behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adenosine A2A receptor agonist, CGS 21680, attenuates a probabilistic reversal learning deficit and elevated grooming behavior in BTBR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The adenosine A(2A) receptor agonist CGS 21680 alleviates auditory sensorimotor gating deficits and increases in accumbal CREB in rats neonatally treated with quinpirole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic effects of CGS21680, a selective A2A receptor agonist, via BDNF-related pathways in R106W mutation Rett syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
Technical Support Center: CGS 21680 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals using CGS 21680 Hydrochloride in their experiments. It provides troubleshooting guidance and answers to frequently asked questions to address potential issues, with a focus on lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to the A2A receptor, leading to the activation of the Gαs subunit of the associated G-protein. This in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that mediates various downstream cellular responses.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored as a solid at -20°C, desiccated. Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to three months or at -80°C for up to two years.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. It has limited solubility in aqueous solutions. For in vivo studies, complex formulations involving co-solvents like PEG300 and Tween 80 may be necessary.[4]
Q4: What are the typical purity specifications for this compound?
A4: Most commercial suppliers provide this compound with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[5][6] Always refer to the lot-specific Certificate of Analysis (CoA) for the exact purity value.
Q5: How can the degree of hydration of this compound affect my experiments?
A5: this compound is often supplied as a hydrate, meaning it contains water molecules within its crystal structure. The exact number of water molecules can vary between lots, which will alter the molecular weight of the compound.[7] This is a critical factor to consider when preparing solutions of a specific molarity, as using the anhydrous molecular weight for a hydrated compound will result in a lower actual concentration. Always use the batch-specific molecular weight provided on the vial or the Certificate of Analysis for accurate concentration calculations.[7]
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may be related to lot-to-lot variability of this compound.
Issue 1: Inconsistent or lower-than-expected potency in functional assays.
-
Possible Cause 1: Inaccurate concentration of the stock solution.
-
Troubleshooting Steps:
-
Verify Molecular Weight: Confirm that you have used the lot-specific molecular weight from the Certificate of Analysis, which accounts for the degree of hydration, to calculate the mass of compound needed for your stock solution.
-
Solubility Issues: Ensure the compound was fully dissolved in DMSO. Visually inspect the solution for any precipitate. If necessary, gentle warming or sonication may aid dissolution.
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the concentration and stability of the dissolved compound over time.[3][8] Use fresh, high-quality DMSO and minimize the exposure of the stock solution to air.
-
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Steps:
-
Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution by preparing single-use aliquots.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
-
-
Possible Cause 3: Lower purity of the current lot.
-
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Compare the purity value on the CoA of the current lot with that of previous lots. A lower purity will result in a lower concentration of the active compound.
-
Perform Analytical Validation: If you have access to analytical instrumentation, consider performing an in-house purity assessment using HPLC.
-
Qualify the New Lot: Before using a new lot in critical experiments, it is good practice to perform a dose-response curve and compare the EC50 value to that obtained with a previously validated lot.
-
-
Issue 2: High background or unexpected off-target effects.
-
Possible Cause 1: Presence of active impurities.
-
Troubleshooting Steps:
-
Examine the CoA: Look for any information on the impurity profile on the Certificate of Analysis.
-
Contact the Supplier: If you suspect impurities are causing issues, contact the supplier's technical support for more information on the lot's impurity profile.
-
Use a Different Lot: If possible, test a different lot of the compound to see if the unexpected effects persist.
-
-
-
Possible Cause 2: Ligand bias.
-
Troubleshooting Steps:
-
This compound may preferentially activate certain downstream signaling pathways over others. If you are using a new readout or cell system, the observed effects may differ from previously published data.
-
Consider testing the compound's activity in multiple downstream signaling pathways (e.g., cAMP accumulation, β-arrestin recruitment) to get a more complete picture of its functional profile.
-
-
Data Presentation
Table 1: Key Specifications of this compound from a Typical Certificate of Analysis
| Parameter | Typical Specification | Potential Lot-to-Lot Variation | Impact on Experiments |
| Appearance | White to off-white solid | Color and texture may vary slightly | Unlikely to have a significant impact if the compound is fully dissolved. |
| Purity (by HPLC) | ≥98% | Minor variations in the percentage of the main peak and the number/size of impurity peaks. | A lower purity will result in a lower effective concentration of the active compound, leading to reduced potency. |
| Molecular Weight | Batch-specific (due to hydration) | Can vary depending on the number of water molecules present. | Directly affects the accuracy of molar concentration calculations. |
| Solubility (in DMSO) | ≥ 53.6 mg/mL (100 mM) | Generally consistent, but may be affected by the presence of insoluble impurities. | Incomplete dissolution will lead to an inaccurate stock solution concentration. |
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound using a cAMP Accumulation Assay
This protocol describes a cell-based functional assay to determine the potency (EC50) of a new lot of this compound and compare it to a previously validated lot.
-
Cell Culture: Culture HEK293 cells stably expressing the human adenosine A2A receptor in appropriate growth medium.
-
Stock Solution Preparation:
-
Accurately weigh out both the new and reference lots of this compound using the lot-specific molecular weights to prepare 10 mM stock solutions in high-quality, anhydrous DMSO.
-
-
Cell Plating: Seed the cells into a 96-well plate at a density that will result in approximately 90% confluency on the day of the assay.
-
Assay Procedure:
-
Prepare serial dilutions of both the new and reference this compound stock solutions in assay buffer.
-
Wash the cells with assay buffer and then stimulate with the different concentrations of CGS 21680 for 30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., forskolin).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the CGS 21680 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for both the new and reference lots.
-
Compare the EC50 values. A significant deviation (e.g., >3-fold difference) may indicate a problem with the new lot.
-
Protocol 2: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized based on the available instrumentation and column.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: CGS 21680 signaling pathway.
Caption: Workflow for new lot qualification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]
- 8. ziath.com [ziath.com]
Technical Support Center: CGS 21680 Hydrochloride cAMP Assays
A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during cyclic AMP (cAMP) assays involving the adenosine A2A receptor agonist, CGS 21680 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on intracellular cAMP? this compound is a potent and selective agonist for the adenosine A2A receptor.[1] The A2A receptor is coupled to the Gs alpha subunit of the G-protein complex.[2][3] Activation of this receptor stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP levels.[3][4]
Q2: What is a typical effective concentration (EC50) for CGS 21680 in a cAMP assay? The EC50 for CGS 21680 can vary depending on the cell line and experimental conditions, but it is typically in the low nanomolar range. Published Ki values are around 27 nM, with EC50 values ranging from approximately 1.5 nM to 180 nM.[5] It is always recommended to perform a full dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Why is a phosphodiesterase (PDE) inhibitor, such as IBMX, recommended for this assay? Intracellular cAMP levels are regulated by both its synthesis by adenylyl cyclase and its degradation by phosphodiesterase (PDE) enzymes.[6][7] A PDE inhibitor (e.g., IBMX, Rolipram) is used to prevent the breakdown of cAMP, leading to a more robust and detectable signal, especially when the receptor-mediated stimulation is modest.[6][8][9]
Q4: What are some suitable cell lines for a CGS 21680 cAMP assay? The ideal cell line should endogenously express the adenosine A2A receptor or be engineered to do so. HEK293 and CHO cells are common choices for stably expressing recombinant human adenosine A2A receptors for use in functional assays like cAMP measurement.[10][11][12][13]
Q5: How should I store this compound stock solutions? this compound powder is typically stored at -20°C for long-term stability (≥ 4 years).[14][15] Once reconstituted in a solvent like DMSO, it is best to aliquot the solution and store it at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.[15]
Troubleshooting Guide for cAMP Assay Results
This section addresses common problems, their potential causes, and recommended solutions in a structured format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Signal Lower than Baseline | 1. CGS 21680 Inactivity: Compound may have degraded due to improper storage or handling. | • Purchase fresh, high-purity CGS 21680 from a reputable supplier. • Ensure proper storage of powder (-20°C) and aliquoted stock solutions (-20°C or -80°C).[14][15] • Prepare fresh dilutions for each experiment. |
| 2. Low/No A2A Receptor Expression: The cell line used does not express a sufficient number of functional A2A receptors. | • Confirm A2A receptor expression using qPCR or Western blot. • Use a validated cell line known to express the A2A receptor, such as stably transfected HEK293 or CHO cells.[10][12] | |
| 3. Poor Cell Health: Cells were unhealthy, over-confluent, or at a high passage number, leading to a diminished response. | • Use cells with low passage numbers and ensure they are healthy and in the logarithmic growth phase. • Do not allow cells to become over-confluent before or after seeding.[16] | |
| 4. Assay Kit Issues: Expired or improperly stored assay kit components. | • Verify the expiration dates on all assay kit reagents. • Ensure all components were stored at their recommended temperatures. • Run the positive control (e.g., Forskolin) provided with the kit to validate assay performance.[17] | |
| High Background Signal | 1. High Basal cAMP Levels: The chosen cell line has high endogenous adenylyl cyclase activity. | • Ensure a PDE inhibitor (e.g., 500 µM IBMX) is included in the stimulation buffer to amplify the signal-to-background ratio.[16][18] • Optimize cell density; too many cells can lead to a high basal signal.[19][20] |
| 2. Serum/Media Interference: Components in the cell culture medium (e.g., serum) are stimulating cAMP production. | • Serum-starve cells for a few hours prior to the assay. • Use a simplified, serum-free assay buffer (e.g., HBSS or PBS with 0.1% BSA) for the stimulation step.[21] | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the wells of the microplate. | • Ensure a homogenous single-cell suspension before plating. • After plating, gently swirl the plate in a figure-eight pattern to ensure even distribution. |
| 2. Pipetting Inaccuracy: Inconsistent volumes of cells, compounds, or assay reagents are being dispensed. | • Use calibrated pipettes and proper pipetting techniques. • For multi-well plates, use a multichannel pipette for reagent addition where possible to improve consistency. | |
| 3. Edge Effects: Wells at the edge of the plate are evaporating more quickly or experiencing temperature differences. | • To minimize edge effects, avoid using the outer wells of the plate for experimental data. Fill them with buffer or media instead. |
Detailed Experimental Protocol: CGS 21680-Induced cAMP Accumulation Assay (HTRF)
This protocol provides a general methodology for a homogenous time-resolved fluorescence (HTRF)-based cAMP assay. Optimization of cell number, stimulation time, and reagent concentrations is recommended.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell Culture Medium: DMEM, 10% FBS, appropriate selection antibiotic.
-
Assay Buffer: HBSS or PBS supplemented with 0.1% BSA.
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Test Compound: this compound.
-
Positive Control: Forskolin.
-
cAMP Detection Kit (e.g., HTRF cAMP Dynamic 2 kit).
-
Low-volume, white 384-well microplates.
Procedure:
-
Cell Preparation:
-
Culture cells until they reach 80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution.
-
Wash the cells once with Assay Buffer by centrifugation.
-
Resuspend the cell pellet in Assay Buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a pre-optimized density (e.g., 5,000 cells/5 µL).[21]
-
-
Compound Preparation:
-
Prepare a 10 mM stock of CGS 21680 in DMSO.
-
Perform serial dilutions in Assay Buffer to create 4X working solutions of the desired final concentrations.
-
-
Agonist Stimulation:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the 4X CGS 21680 dilutions (or vehicle/Forskolin controls) to the appropriate wells.
-
Incubate the plate at room temperature for a pre-optimized duration (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Prepare the HTRF detection reagents (anti-cAMP antibody-Cryptate and cAMP-d2) in the lysis buffer as per the manufacturer's instructions.
-
Add 5 µL of the anti-cAMP antibody-Cryptate solution to each well.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using a cAMP standard curve run in parallel.
-
Plot the cAMP concentration against the log of the CGS 21680 concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Visualizations
Caption: CGS 21680 activates the A2A receptor/Gs pathway to produce cAMP.
Caption: A typical experimental workflow for a CGS 21680 cAMP HTRF assay.
Caption: A logical troubleshooting workflow for low signal in cAMP assays.
References
- 1. CGS-21680 - Wikipedia [en.wikipedia.org]
- 2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. innoprot.com [innoprot.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 7. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Role of cAMP and phosphodiesterase signaling in liver health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ValiScreen Human Adenosine A2α Cell Line | Revvity [revvity.com]
- 11. cells-online.com [cells-online.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Human Adenosine A2A Receptor Recombinant Cell Line, HEK293 - Creative Biolabs [creative-biolabs.com]
- 14. caymanchem.com [caymanchem.com]
- 15. adooq.com [adooq.com]
- 16. benchchem.com [benchchem.com]
- 17. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: CGS 21680 Hydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing CGS 21680 Hydrochloride in animal experiments. The information is compiled from various animal studies to help anticipate and address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed adverse effects of this compound in animal studies?
A1: Based on current literature, the most frequently reported adverse effects are dose-dependent and vary by animal model. Key observations include cardiovascular changes, alterations in locomotor activity, and metabolic effects. In specific disease models, such as graft-versus-host disease, other effects like weight loss have been noted.[1][2][3][4][5]
Q2: We are observing significant hypotension and tachycardia in our rat model after administering CGS 21680. Is this expected?
A2: Yes, these are expected cardiovascular effects of CGS 21680. As a potent adenosine A2A receptor agonist, it induces vasodilation, leading to a reduction in blood pressure.[4][5][6][7][8] The increase in heart rate is a common physiological response to the drop in blood pressure.[4][5][6][7] The magnitude of these effects is dose-dependent.[4][6][7]
Q3: Our study involves behavioral assessments, and we've noticed a significant decrease in locomotor activity in rats treated with CGS 21680. What is the mechanism behind this?
A3: The inhibition of locomotor activity is a well-documented effect of CGS 21680.[2][3] This is primarily attributed to the activation of adenosine A2A receptors in the striatum, which have an antagonistic interaction with dopamine D2 receptors that are involved in promoting movement.
Q4: We are using a humanized mouse model of graft-versus-host disease (GVHD) and observing weight loss with CGS 21680 treatment. Is this a known side effect?
A4: Yes, in a humanized mouse model of GVHD, CGS 21680 administration was associated with increased weight loss.[1] The study suggested this could be due to appetite suppression or metabolic changes.[1] This finding highlights that the effects of CGS 21680 can be context-dependent and may differ in specific disease models.
Troubleshooting Guides
Issue 1: Unexpected Level of Sedation and Reduced Food Intake
-
Problem: Animals appear overly sedated and are consuming less food, potentially confounding behavioral or metabolic study results.
-
Troubleshooting Steps:
-
Dose Reduction: The sedative and appetite-suppressing effects of CGS 21680 are dose-dependent. Consider reducing the dose to a lower effective range.
-
Route of Administration: If using systemic administration (e.g., intraperitoneal), consider local administration (e.g., intracerebroventricular) if targeting the central nervous system, which may reduce peripheral effects.[2][3][9][10][11]
-
Acclimatization: Ensure animals are well-acclimatized to the experimental conditions before drug administration to minimize stress-induced behavioral changes.
-
Monitor Food and Water Intake: Quantify food and water consumption to determine the severity of the effect and adjust animal care protocols as needed.
-
Issue 2: High Variability in Cardiovascular Responses
-
Problem: Inconsistent changes in blood pressure and heart rate are observed between animals within the same treatment group.
-
Troubleshooting Steps:
-
Anesthesia Protocol: If using anesthetized animals, ensure the type and depth of anesthesia are consistent, as this can significantly influence cardiovascular parameters.
-
Surgical Preparation: For studies involving surgical instrumentation (e.g., cannulation), ensure consistent and minimally invasive procedures to reduce physiological stress.[12]
-
Acclimatization for Conscious Models: In conscious animal models, ensure thorough acclimatization to restraint or monitoring equipment to minimize stress-induced cardiovascular fluctuations.[8]
-
Baseline Measurements: Record stable baseline hemodynamic measurements before drug administration to account for individual animal variability.[4][5]
-
Data Presentation
Table 1: Cardiovascular Effects of CGS 21680 in Rats with Heart Failure
| Parameter | Species (Model) | Dose (µg/kg/min) | Route | % Change from Vehicle | Reference |
| Blood Pressure | Rat (Acute Heart Failure) | 1.0 | Infusion | ↓ (Significant Reduction) | [4][5] |
| Rat (Chronic Heart Failure) | 0.3 | Infusion | ↓ (Significant Reduction) | [6][7] | |
| Rat (Chronic Heart Failure) | 1.0 | Infusion | ↓ (Significant Reduction) | [6][7] | |
| Heart Rate | Rat (Acute Heart Failure) | 1.0 | Infusion | ↑ 10% | [4][5] |
| Rat (Chronic Heart Failure) | 0.3 | Infusion | ↑ 14±2% | [6][7] | |
| Rat (Chronic Heart Failure) | 1.0 | Infusion | ↑ 15±1% | [6][7] | |
| Cardiac Output | Rat (Acute Heart Failure) | 1.0 | Infusion | ↑ 28% | [4][5] |
| Rat (Chronic Heart Failure) | 0.3 | Infusion | ↑ 19±4% | [6][7] | |
| Rat (Chronic Heart Failure) | 1.0 | Infusion | ↑ 39±5% | [6][7] | |
| Venous Resistance | Rat (Acute Heart Failure) | 1.0 | Infusion | ↓ 62% | [4][5] |
| Rat (Chronic Heart Failure) | 0.3 - 1.0 | Infusion | ↓ (Significant Reduction) | [6][7] |
Table 2: Effects of CGS 21680 on Locomotor Activity in Rats
| Parameter | Species | Dose | Route | Effect | Reference |
| Locomotor Activity | Rat | Dose-dependent | Intracaudate | ↓ (Inhibition) | [3] |
| Rat | Dose-related | i.c.v. | ↓ (Inhibition) | [2] | |
| Horizontal Activity | Rat (Food-restricted) | 0.25 nmol | i.c.v. | ↓ | [9][10] |
| Rat (Food-restricted) | 1.0 nmol | i.c.v. | ↓ | [9][10] | |
| Vertical Activity | Rat (Food-restricted) | 0.25 nmol | i.c.v. | ↓ | [9][10] |
| Rat (Food-restricted) | 1.0 nmol | i.c.v. | ↓ | [9][10] |
Table 3: Adverse Effects of CGS 21680 in a Humanized Mouse Model of GVHD
| Parameter | Species (Model) | Treatment | Effect | Reference |
| Weight | Mouse (Humanized GVHD) | CGS 21680 | Increased weight loss | [1] |
| T regulatory cells | Mouse (Humanized GVHD) | CGS 21680 | ↓ | [1] |
| Serum human IL-6 | Mouse (Humanized GVHD) | CGS 21680 | ↑ | [1] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in a Rat Model of Acute Heart Failure
-
Animal Model: Anesthetized rats with acute heart failure induced by coronary artery occlusion.[4][5]
-
Surgical Preparation:
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Cannulate the trachea for artificial respiration.
-
Insert catheters into the carotid artery for blood pressure measurement and into the jugular vein for drug infusion.[12]
-
Perform a thoracotomy to expose the heart and ligate the left main coronary artery.[4][5]
-
-
Hemodynamic Measurements:
-
Allow a stabilization period after surgery.
-
Record baseline measurements of blood pressure, heart rate, and cardiac output.[4][5]
-
Infuse this compound or vehicle at the desired dose (e.g., 0.1, 0.3, and 1.0 µg/kg/min).[4][5]
-
Continuously record hemodynamic parameters during and after the infusion period.
-
-
Data Analysis: Compare the changes in hemodynamic parameters between the CGS 21680-treated groups and the vehicle-treated control group.
Protocol 2: Evaluation of Locomotor Activity in Rats via Intracerebroventricular (i.c.v.) Injection
-
Animal Preparation:
-
Drug Administration:
-
Behavioral Assessment:
-
Place the rat in an open-field apparatus immediately after injection.
-
Use an automated activity monitoring system to record horizontal and vertical movements for a specified duration (e.g., 30 minutes).[9]
-
-
Data Analysis: Compare the locomotor activity counts between the different dose groups and the vehicle control group.
Mandatory Visualization
Caption: Antagonistic interaction between Adenosine A2A and Dopamine D2 receptor pathways in striatal neurons, leading to decreased locomotor activity.
Caption: Experimental workflow for assessing cardiovascular effects of CGS 21680 in a rat heart failure model.
References
- 1. The A2A receptor agonist CGS 21680 has beneficial and adverse effects on disease development in a humanised mouse model of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The A2-selective adenosine analog, CGS 21680, depresses locomotor activity but does not block amygdala kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosinergic modulation of the EEG and locomotor effects of the A2 agonist, CGS 21680 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haemodynamic effects of a selective adenosine A2A receptor agonist, CGS 21680, in chronic heart failure in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haemodynamic effects of a selective adenosine A2A receptor agonist, CGS 21680, in chronic heart failure in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic modelling of the haemodynamic effects of the A2a adenosine receptor agonist CGS 21680C in conscious normotensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The adenosine A2A receptor agonist, CGS-21680, blocks excessive rearing, acquisition of wheel running, and increases nucleus accumbens CREB phosphorylation in chronically food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intra-accumbens injections of the adenosine A2A agonist CGS 21680 affect effort-related choice behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to CGS 21680 Hydrochloride and Other A2A Receptor Agonists
For researchers and professionals in drug development, selecting the appropriate A2A receptor agonist is crucial for achieving specific experimental outcomes. This guide provides an objective comparison of CGS 21680 Hydrochloride with other notable A2A receptor agonists, supported by experimental data. We will delve into their binding affinities, functional potencies, and selectivity profiles, alongside detailed experimental protocols to aid in the replication and validation of these findings.
The A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including inflammation, neurotransmission, and vasodilation. Upon activation by an agonist, the A2A receptor couples to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to the conversion of ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a cellular response.
Quantitative Comparison of A2A Receptor Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound in comparison to other commonly used A2A receptor agonists. The selectivity profile against other adenosine receptor subtypes (A1, A2B, and A3) is also presented to highlight the specificity of these compounds.
| Compound | A2A Ki (nM) | A1 Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | EC50 (cAMP, nM) | Selectivity (A1/A2A) |
| CGS 21680 | 27[1][2] | >290[3] | >67[3] | >88,800[3] | 1.48-180[1][2] | >10 |
| Regadenoson (Lexiscan) | 290[4] | >16,500[5] | >10,000 | >10,000 | - | ~57 |
| NECA | 15.5[6] | - | - | - | 9.7[7] | - |
Note: Ki and EC50 values can vary depending on the specific experimental conditions, such as the radioligand used, cell type, and assay buffer composition. The data presented here are compiled from various sources and should be considered as representative values.
Experimental Protocols
To ensure accurate and reproducible results when comparing A2A receptor agonists, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to characterize these compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the A2A receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity A2A receptor radioligand, such as [3H]CGS 21680 or [3H]ZM241385.
-
Test Compounds: CGS 21680 and other A2A receptor agonists.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM CGS 21680).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of cAMP, providing a measure of its functional potency (EC50).
Materials:
-
Cells: Whole cells expressing the A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Test Compounds: CGS 21680 and other A2A receptor agonists.
-
Stimulation Buffer: A physiological buffer such as HBSS or DMEM, often supplemented with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing the PDE inhibitor.
-
Agonist Stimulation: Add varying concentrations of the test agonist to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells according to the detection kit protocol.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. innoprot.com [innoprot.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparative effects of a selective adenosine A2 receptor agonist, CGS 21680, and nitroprusside in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM241385: A Potent Antagonist of CGS 21680 Hydrochloride's Adenosine A2A Receptor-Mediated Effects
A comprehensive guide for researchers and drug development professionals on the antagonistic relationship between ZM241385 and CGS 21680 Hydrochloride at the adenosine A2A receptor. This guide provides a comparative analysis of their binding affinities and functional effects, supported by experimental data and detailed protocols.
ZM241385 is a potent and selective antagonist of the adenosine A2A receptor, effectively blocking the physiological and cellular effects induced by A2A receptor agonists like this compound. CGS 21680 is a selective agonist for the adenosine A2A receptor, and its activation triggers a cascade of downstream signaling events.[1][2] The interplay between these two compounds provides a valuable tool for studying the A2A receptor's role in various physiological processes.
Comparative Analysis of Binding Affinity and Potency
The antagonism of CGS 21680's effects by ZM241385 has been quantified in numerous studies, primarily through radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. In these experiments, a radiolabeled ligand (e.g., [3H]CGS21680 or [3H]ZM241385) is used to quantify the displacement by the unlabeled compound of interest. The inhibition constant (Ki) is a measure of the affinity of the competing ligand.
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| ZM241385 | [3H]CGS21680 | Rat Hippocampal Membranes | 0.52 | [3] |
| ZM241385 | [3H]CGS21680 | Rat Striatal Membranes | 0.35 | [3][4] |
| ZM241385 | Not Specified | Human A2A Receptor (HEK-293 cells) | 0.8 | [5] |
| ZM241385 | Not Specified | Human A2A Receptor (CHO cells) | 1.4 | [6] |
| CGS 21680 | [3H]ZM241385 | Human A2A Receptor (HEK-293 cells) | 376 | [2] |
Functional Assays: cAMP Accumulation
Activation of the adenosine A2A receptor by an agonist like CGS 21680 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. ZM241385, as an antagonist, blocks this effect. The potency of these compounds in functional assays is often expressed as the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.
| Compound | Assay | Preparation | EC50/IC50 (nM) | Reference |
| CGS 21680 | cAMP Accumulation | Rat Striatal Slices | 110 (EC50) | [1] |
| ZM241385 | Inhibition of CGS 21680-induced cAMP accumulation | CHO cells expressing human A2A receptor | 1.45 (IC50) | [6] |
| ZM241385 | Inhibition of CGS 21680-induced cAMP accumulation | Not Specified | 6.6 (KA) | [7] |
Signaling Pathway and Experimental Workflow
The interaction between CGS 21680 and ZM241385 at the adenosine A2A receptor can be visualized through the following diagrams.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for a cAMP Functional Assay.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summarized protocols for key experiments cited in this guide.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure based on methodologies described in the cited literature.[2][3][8]
Objective: To determine the binding affinity (Ki) of ZM241385 and CGS 21680 for the adenosine A2A receptor.
Materials:
-
Cell membranes expressing the adenosine A2A receptor (e.g., from rat striatum, hippocampus, or transfected cell lines like HEK-293 or CHO).
-
Radioligand: [3H]CGS21680 or [3H]ZM241385.
-
Unlabeled ligands: ZM241385 and this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competing ligand (ZM241385 or CGS 21680).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay Protocol
This protocol is a generalized procedure based on methodologies described in the cited literature.[1][6][7]
Objective: To determine the EC50 of CGS 21680 for stimulating cAMP production and the IC50 of ZM241385 for inhibiting this effect.
Materials:
-
Cells expressing the adenosine A2A receptor (e.g., CHO or HEK-293 cells).
-
This compound.
-
ZM241385.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: For the antagonism assay, pre-incubate the cells with varying concentrations of ZM241385 for a specific duration (e.g., 15-30 minutes).
-
Stimulation with Agonist: Add varying concentrations of CGS 21680 (for EC50 determination) or a fixed concentration of CGS 21680 (for IC50 determination of ZM241385) to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the ligand concentration to determine the EC50 for CGS 21680 or the IC50 for ZM241385.
References
- 1. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZM241385 is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZM241385 is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Binding and Subtype Selectivity of the Human A2A Adenosine Receptor: IDENTIFICATION AND CHARACTERIZATION OF ESSENTIAL AMINO ACID RESIDUES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: CGS 21680 Hydrochloride vs. ATL146e in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent adenosine A2A receptor agonists, CGS 21680 Hydrochloride and ATL146e, based on their performance in preclinical cardiac models. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their cardiovascular studies.
Introduction to this compound and ATL146e
This compound and ATL146e are potent and selective agonists for the adenosine A2A receptor, a G-protein coupled receptor implicated in various physiological processes, including cardioprotection. Activation of the A2A receptor in the heart is known to mediate vasodilation, inhibit inflammation, and protect cardiac tissue from ischemic damage. While both compounds target the same receptor, differences in their potency, selectivity, and experimental validation in various cardiac models are important considerations for researchers.
Quantitative Performance Comparison
The following tables summarize the quantitative data on the efficacy of this compound and ATL146e in key cardiac models.
| Compound | Animal Model | Cardiac Model | Key Finding | Reference |
| CGS 21680 | Rat | Acute Heart Failure (Coronary Artery Occlusion) | Increased cardiac output by 28% and heart rate by 10% at 1.0 µg/kg/min.[1][2] | [1][2] |
| CGS 21680 | Pig | Ischemia-Reperfusion (60 min ischemia, 3h reperfusion) | Reduced infarct size from 62% to 36% of the area at risk.[3] | [3] |
| ATL146e | Dog | Ischemia-Reperfusion (90 min ischemia, 48h reperfusion) | Reduced infarct size from 33.3% to 16.7% of the area at risk.[4][5] | [4][5] |
| ATL146e | Rabbit | Pulmonary Ischemia-Reperfusion Induced Cardiac Dysfunction | Significantly improved cardiac output compared to the ischemia-reperfusion group.[6][7] | [6][7] |
| Compound | Parameter | Value | Species | Reference |
| CGS 21680 | EC50 (Vasorelaxation) | 4.5 nM (porcine coronary artery) | Pig | [8] |
| ATL146e | Potency | More potent than CGS 21680 | Canine | [9] |
| CGS 21680 | Receptor Selectivity | Selective A2A agonist | Rat | [1][2] |
| ATL146e | Receptor Selectivity | Highly selective A2A agonist | Canine | [9] |
Signaling Pathways and Experimental Workflows
The activation of the adenosine A2A receptor by both CGS 21680 and ATL146e initiates a well-defined signaling cascade that underlies their cardioprotective effects. The primary mechanism involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10][11] This pathway ultimately results in the modulation of various downstream targets that contribute to reduced inflammation and tissue injury.
The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of these compounds in a Langendorff-perfused isolated heart model of ischemia-reperfusion injury.
Detailed Experimental Protocols
Langendorff Isolated Heart Model of Ischemia-Reperfusion Injury
This ex vivo model allows for the direct assessment of a compound's effect on the heart, independent of systemic influences.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital (60 mg/kg, i.p.). Heparin (500 IU/kg) is administered intravenously to prevent coagulation.
-
Heart Excision: A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit (KH) buffer.
-
Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus and retrogradely perfused with oxygenated (95% O2, 5% CO2) KH buffer at a constant pressure of 80 mmHg and a temperature of 37°C.
-
Instrumentation: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR). Coronary flow (CF) is measured by collecting the effluent.
-
Stabilization and Ischemia: Hearts are allowed to stabilize for 20 minutes. Global ischemia is then induced by stopping the perfusion for 30 minutes.
-
Reperfusion and Treatment: Reperfusion is initiated with KH buffer for 120 minutes. CGS 21680 or ATL146e is administered at the desired concentration at the onset of reperfusion.
-
Infarct Size Determination: At the end of reperfusion, the heart is sliced and stained with 1% triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular area.[12][13][14]
In Vivo Myocardial Infarction Model
This model more closely mimics the clinical scenario of a heart attack and allows for the evaluation of a compound's effects in a whole-animal system.
Methodology:
-
Animal Preparation: Male Wistar rats (280-320g) are anesthetized, intubated, and ventilated. A left thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia. Ischemia is confirmed by the appearance of a pale area on the ventricle.
-
Treatment: CGS 21680 or ATL146e is administered intravenously at the specified dose, typically just before or at the time of reperfusion.
-
Reperfusion: After a defined period of ischemia (e.g., 45 minutes), the ligature is released to allow for reperfusion of the ischemic tissue.
-
Functional Assessment: Cardiac function can be assessed at various time points post-infarction using echocardiography or by measuring hemodynamic parameters via a catheter inserted into the left ventricle.
-
Infarct Size Measurement: After a set reperfusion period (e.g., 24 or 48 hours), the heart is excised, and the area at risk and infarct size are determined using Evans blue dye and TTC staining, respectively.[4][5][15]
Conclusion
Both this compound and ATL146e have demonstrated significant cardioprotective effects in various preclinical models of cardiac injury. The choice between these two potent A2A receptor agonists may depend on the specific research question, the desired potency, and the experimental model being employed. ATL146e has been reported to be more potent than CGS 21680.[9] Researchers should carefully consider the data presented in this guide and the cited literature to make an informed decision for their studies.
References
- 1. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction in myocardial infarct size at 48 hours after brief intravenous infusion of ATL-146e, a highly selective adenosine A2A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction in myocardial infarct size at 48 hours after brief intravenous infusion of ATL-146e, a highly selective adenosine A2A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor agonist improves cardiac dysfunction from pulmonary ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Comparative effects of a selective adenosine A2 receptor agonist, CGS 21680, and nitroprusside in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological stress myocardial perfusion imaging with the potent and selective A(2A) adenosine receptor agonists ATL193 and ATL146e administered by either intravenous infusion or bolus injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions [frontiersin.org]
- 11. Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating CGS 21680 Hydrochloride's A2A Receptor Activity: A Comparative Guide Using Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CGS 21680 Hydrochloride's performance against other alternatives, supported by experimental data from studies utilizing A2A knockout mice to validate its on-target activity.
This compound is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes, including cardiovascular function, inflammation, and neurotransmission.[1] Validating the specific engagement of CGS 21680 with the A2A receptor is crucial for accurate interpretation of experimental results and for the development of targeted therapeutics. The use of A2A receptor knockout (A2A-KO) mice provides an unequivocal method for confirming that the observed physiological effects of CGS 21680 are indeed mediated by this specific receptor.
Performance Comparison: this compound vs. Alternatives
The primary validation of CGS 21680's A2A receptor-mediated activity comes from comparative studies in wild-type and A2A-KO mice. These studies unequivocally demonstrate that the effects of CGS 21680 are absent in mice lacking the A2A receptor.
In Vivo Validation: Locomotor Activity
One of the key in vivo effects of CGS 21680 is the dose-dependent decrease in locomotor activity. Studies have shown that this depressant effect is completely abolished in A2A receptor knockout mice, providing strong evidence for its on-target activity.[2]
| Compound | Animal Model | Dose (i.p.) | Effect on Locomotor Activity in Wild-Type Mice | Effect on Locomotor Activity in A2A Knockout Mice |
| CGS 21680 | Mouse | 0.1 - 2.5 mg/kg | Dose-dependent decrease in horizontal and vertical motor activities.[2] | No depressant effect observed.[2] |
In Vitro Validation: Lymphocyte Toxicity
In vitro studies using lymphocytes from wild-type and A2A-KO mice have further solidified the selectivity of CGS 21680. Incubation of thymocytes from wild-type mice with CGS 21680 resulted in cell death, an effect that was not observed in thymocytes from A2A-deficient mice.[3] This demonstrates that the lymphotoxic effects of CGS 21680 are mediated specifically through the A2A receptor.
| Cell Type | Treatment | Effect in Wild-Type Cells | Effect in A2A Knockout Cells |
| Mouse Thymocytes | CGS 21680 | Increased cell death.[3] | No induced cell death.[3] |
Comparison with Other A2A Receptor Modulators
While CGS 21680 is a widely used A2A agonist, other compounds are available for studying the A2A receptor. These include other agonists and antagonists, which can be used to probe the function of the receptor further.
| Compound | Type | Key Characteristics |
| UK-432,097 | Agonist | Demonstrates sustained, wash-resistant agonism in vitro, suggesting a longer duration of action compared to CGS 21680.[4] |
| ZM 241385 | Antagonist | A potent and selective A2A receptor antagonist. Binding of [3H]ZM 241385 is completely lost in A2A receptor knockout mice, confirming its selectivity.[5] |
| SCH 58261 | Antagonist | Another potent and selective A2A receptor antagonist. It has been shown to increase locomotor activity in wild-type mice, an effect that is absent in A2A knockout mice.[2] |
Experimental Protocols
Locomotor Activity Assay
Objective: To assess the effect of CGS 21680 on spontaneous locomotor activity in wild-type and A2A knockout mice.
Materials:
-
Wild-type and A2A knockout mice
-
This compound
-
Vehicle (e.g., saline)
-
Open field activity chambers equipped with infrared beams
-
Data acquisition software
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer CGS 21680 (at desired doses, e.g., 0.1, 0.5, 1.0, 2.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection to both wild-type and A2A knockout mice.
-
Immediately after injection, place each mouse individually into the center of an open field activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes) using the automated activity monitoring system.
-
Analyze the data by comparing the locomotor activity of CGS 21680-treated mice to vehicle-treated mice for each genotype. Statistical analysis (e.g., two-way ANOVA) should be used to determine the significance of the effects of drug treatment and genotype.
cAMP Accumulation Assay
Objective: To measure the ability of CGS 21680 to stimulate cyclic AMP (cAMP) production in cells expressing the A2A receptor, and to confirm the absence of this effect in cells lacking the receptor.
Materials:
-
Primary cells (e.g., thymocytes or splenocytes) from wild-type and A2A knockout mice, or cell lines engineered to express or not express the A2A receptor.
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Culture the cells in appropriate media. For primary cells, isolate them from the spleens or thymi of wild-type and A2A knockout mice.
-
Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Stimulate the cells with varying concentrations of CGS 21680 or forskolin for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves for CGS 21680 in both wild-type and A2A knockout cells and calculate the EC50 value for the wild-type cells.
Visualizing the Science
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A2A Receptor Signaling Pathway
Caption: Experimental Workflow for In Vivo Validation
Caption: Logic of A2A Knockout Mouse Validation
References
- 1. rndsystems.com [rndsystems.com]
- 2. SCH 58261 and ZM 241385 differentially prevent the motor effects of CGS 21680 in mice: evidence for a functional 'atypical' adenosine A(2A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of A(2A) adenosine receptor gene deficient mice reveals that adenosine analogue CGS 21680 possesses no A(2A) receptor-unrelated lymphotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of [3H]ZM 241385 binding in wild-type and adenosine A2A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
CGS 21680 Hydrochloride: A Comparative Analysis of its Cross-Reactivity with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of CGS 21680 Hydrochloride across the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. The data presented is supported by established experimental protocols to aid in the objective assessment of this widely used A₂A selective agonist.
Quantitative Comparison of Binding Affinities and Functional Potencies
The selectivity of this compound is demonstrated through its significantly higher affinity and potency at the A₂A adenosine receptor compared to the other subtypes. The following tables summarize the key quantitative data from radioligand binding and functional assays.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| Adenosine A₁ | 290 | [1] |
| Adenosine A₂A | 27 | [1] |
| Adenosine A₂B | 67 | [1] |
| Adenosine A₃ | 88,800 | [1] |
Table 1: Binding Affinity of this compound for Human Adenosine Receptor Subtypes.
| Receptor Subtype | Functional Potency (EC₅₀, nM) | Assay | Reference |
| Adenosine A₂A | 110 | cAMP Accumulation | [2] |
Table 2: Functional Potency of this compound at the Human A₂A Adenosine Receptor.
Adenosine Receptor Signaling Pathways
CGS 21680 primarily exerts its effects through the A₂A receptor, which is coupled to a Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). In contrast, A₁ and A₃ receptors are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, while the A₂B receptor can couple to both Gαs and Gαq proteins.
References
Unveiling the Selectivity of CGS 21680 Hydrochloride: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro validation of CGS 21680 Hydrochloride's selectivity for the adenosine A2A receptor. Through a comprehensive comparison with other adenosine receptor agonists and detailed experimental data, this document serves as a critical resource for informed decision-making in experimental design and drug discovery.
This compound has emerged as a potent and selective agonist for the adenosine A2A receptor, a key target in various physiological processes, including inflammation, neurotransmission, and cardiac function. Understanding its precise selectivity profile is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics. This guide offers a comparative analysis of CGS 21680's binding affinity and functional potency against other common adenosine agonists, supported by detailed in vitro experimental protocols.
Comparative Analysis of Adenosine Receptor Agonist Selectivity
The selectivity of this compound was evaluated by comparing its binding affinity (Ki) across all four human adenosine receptor subtypes (A1, A2A, A2B, and A3) with that of other well-established adenosine agonists: NECA (a non-selective agonist), CPA (an A1-selective agonist), and DPMA (an A2A-selective agonist). The data, summarized in the table below, is compiled from various in vitro radioligand binding studies.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| CGS 21680 | 290 | 27 | >1000 | >1000 |
| NECA | 14 | 20 | 2400 | 6.2 |
| CPA | 1.2 | 250 | >10000 | 340 |
| DPMA | 300 | 10 | >10000 | >10000 |
Note: Ki values are approximate and can vary depending on the specific experimental conditions. Data is compiled from multiple sources.
The data clearly demonstrates the high selectivity of CGS 21680 for the A2A receptor, with a more than 10-fold lower Ki value compared to the A1 receptor and significantly weaker affinity for the A2B and A3 receptors. In contrast, NECA shows high affinity for A1, A2A, and A3 receptors, confirming its non-selective profile. CPA exhibits strong selectivity for the A1 receptor, while DPMA also shows a preference for the A2A receptor, though with a slightly lower affinity compared to CGS 21680.
Functional Potency at the A2A Receptor
Beyond binding affinity, the functional potency of CGS 21680 was assessed through a cAMP accumulation assay in HEK293 cells stably expressing the human A2A receptor. The half-maximal effective concentration (EC50) for stimulating cAMP production was determined and compared with other agonists.
| Compound | A2A EC50 (nM) |
| CGS 21680 | 110 |
| NECA | 27.5 |
Note: EC50 values can vary depending on the cell line and assay conditions.
These results confirm that CGS 21680 is a potent agonist at the A2A receptor, effectively stimulating the downstream signaling cascade.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed protocols for the key in vitro validation experiments are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Radioligands:
-
A1: [3H]-CPA (N6-Cyclopentyladenosine)
-
A2A: [3H]-CGS 21680
-
A2B: [3H]-DPN (N,N-Dipropyl-2-propen-1-amine)
-
A3: [125I]-AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the respective receptor (e.g., 10 µM NECA).
-
Test Compounds: this compound and other adenosine agonists.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 20-50 µ g/well ).
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).
-
Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the A2A receptor signaling pathway.
Materials:
-
Cells: HEK293 cells stably expressing the human A2A receptor.
-
Assay Medium: Serum-free DMEM or HBSS.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Test Compounds: this compound and other adenosine agonists.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Instrumentation: Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Seeding: Seed the HEK293-A2A cells into a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with assay medium and then pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C.
-
Agonist Stimulation: Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams provide visual representations of the A2A receptor signaling pathway, the in vitro validation workflow, and the concept of selectivity.
Unveiling Receptor Antagonism: A Comparative Guide to Schild Analysis of CGS 21680 Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the intricacies of receptor-ligand interactions is paramount. This guide provides a comparative analysis of the antagonism of CGS 21680 hydrochloride, a potent and selective A2A adenosine receptor agonist, using Schild analysis. We present supporting experimental data, detailed protocols, and visual representations of the underlying principles and workflows.
This compound is widely utilized in research to investigate the physiological roles of the A2A adenosine receptor. Consequently, the characterization of its antagonists is crucial for developing novel therapeutics targeting this receptor. Schild analysis remains the gold standard for quantifying the potency of competitive antagonists and providing insights into their mechanism of action.
Comparative Antagonist Potency against CGS 21680
The potency of an antagonist is typically expressed by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates a more potent antagonist. The data below summarizes the pA2 and KB values for two common A2A receptor antagonists, ZM 241385 and Xanthine Amine Congener (XAC), against CGS 21680-mediated responses in different experimental systems.
| Antagonist | Agonist | Experimental System | Measured Parameter | Antagonist Potency (pA2 / KB) | Schild Slope | Reference |
| ZM 241385 | CGS 21680 | Guinea-pig isolated Langendorff hearts | Vasodilation | pA2 = 9.02 (95% C.L.: 8.79-9.24) | Not Reported | [1] |
| ZM 241385 | CGS 21680 | HEK293 cells expressing human A2AAR | cAMP accumulation | KB = 1.4 nM | ~1.0 | [2][3] |
| XAC | CGS 21680 | HEK293 cells expressing human A2AAR | cAMP accumulation | KB = 25 nM | ~1.0 | [2][3] |
Note: The KB value is the dissociation constant of the antagonist, and for a competitive antagonist with a Schild slope of 1, pA2 is theoretically equal to -log(KB). The confidence limits (C.L.) indicate the precision of the pA2 estimate.
Experimental Protocols
A Schild analysis for CGS 21680 antagonism involves generating agonist concentration-response curves in the absence and presence of various concentrations of an antagonist.
Functional Assay in Guinea-Pig Isolated Langendorff Hearts[1]
-
Tissue Preparation: Guinea-pig hearts are isolated and perfused via the aorta (Langendorff preparation) with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at a constant temperature.
-
Experimental Procedure:
-
A baseline coronary perfusion pressure is established.
-
Cumulative concentration-response curves to the agonist CGS 21680 are constructed by adding increasing concentrations of the agonist to the perfusion fluid and measuring the decrease in coronary perfusion pressure (vasodilation).
-
The preparation is washed to allow the response to return to baseline.
-
A single concentration of the antagonist (e.g., ZM 241385) is introduced into the perfusion fluid and allowed to equilibrate with the tissue for a predetermined time (e.g., 30-60 minutes).
-
A second concentration-response curve to CGS 21680 is then generated in the presence of the antagonist.
-
Steps 3-5 are repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The dose ratio is calculated for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The pA2 value is determined as the x-intercept of the regression line. The slope of the line should be close to 1 for competitive antagonism.
-
cAMP Accumulation Assay in HEK293 Cells[2][3]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human A2A adenosine receptor (A2AAR) are cultured in appropriate media.
-
Experimental Procedure:
-
Cells are seeded into multi-well plates and grown to a suitable confluency.
-
On the day of the experiment, the growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Cells are pre-incubated with various concentrations of the antagonist (e.g., ZM 241385 or XAC) or vehicle for a specific period (e.g., 20 minutes).
-
Following pre-incubation, cells are stimulated with a range of concentrations of the agonist CGS 21680 for a defined time (e.g., 15-30 minutes).
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP levels are quantified using a suitable assay, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Concentration-response curves for CGS 21680 in the absence and presence of each antagonist concentration are plotted.
-
The dose ratios are calculated from the rightward shifts in the EC50 values.
-
A Schild plot is constructed as described above to determine the pA2 or KB value and the slope of the antagonism.
-
Visualizing the Concepts
To further clarify the experimental workflow and the underlying signaling pathway, the following diagrams are provided.
Caption: Workflow of a Schild analysis experiment.
Caption: A2A adenosine receptor signaling pathway and antagonism.
References
A Comparative Analysis of CGS 21680 Hydrochloride and Endogenous Adenosine Efficacy
An Essential Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed comparison of the efficacy between the synthetic adenosine analog, CGS 21680 Hydrochloride, and the endogenous neurotransmitter, adenosine. The primary focus is on their interaction with adenosine receptor subtypes, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
Introduction: Selectivity as a Key Differentiator
Endogenous adenosine is a ubiquitous purine nucleoside that plays a critical role in various physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Its effects are widespread and generally non-selective. In contrast, this compound is a potent and highly selective agonist for the A2A adenosine receptor. This selectivity makes CGS 21680 an invaluable tool for elucidating the specific functions of the A2A receptor and for the development of targeted therapeutics.
Quantitative Comparison of Receptor Affinity and Functional Potency
The efficacy of an agonist is determined by its binding affinity (Ki) for the receptor and its functional potency (EC50) in eliciting a cellular response. The following tables summarize the quantitative data for CGS 21680 and endogenous adenosine across the different adenosine receptor subtypes. It is important to note that these values can vary between studies due to different experimental conditions, such as the radioligand used and the cell line expressing the receptor.
Table 1: Comparative Binding Affinity (Ki) of CGS 21680 and Endogenous Adenosine
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue |
| CGS 21680 | A1 | 290 | Rat Brain |
| A2A | 27 | Rat Striatal Membranes | |
| A2B | 67 | - | |
| A3 | 88,800 | - | |
| Endogenous Adenosine | A1 | ~700 | - |
| A2A | ~174 | CHO Cells | |
| A2B | ~12,500 - 24,000 | CHO Cells | |
| A3 | ~400 | - |
Data synthesized from multiple sources. Ki values for endogenous adenosine are approximate and can vary significantly based on experimental conditions.
Table 2: Comparative Functional Potency (EC50) of CGS 21680 and Endogenous Adenosine
| Compound | Receptor Subtype | Assay | EC50 (nM) | Cell/Tissue |
| CGS 21680 | A2A | cAMP Accumulation | 1.48 - 180 | Various |
| A2A | Vasorelaxation | 4.5 | Porcine Coronary Artery | |
| Endogenous Adenosine | A2A | cAMP Accumulation | 174 | CHO Cells |
| A2B | cAMP Accumulation | 12,500 - 24,000 | CHO Cells |
As the data indicates, CGS 21680 demonstrates significantly higher affinity and potency for the A2A receptor compared to endogenous adenosine. Its selectivity for the A2A subtype over A1, A2B, and particularly A3 receptors is substantial, making it a precise tool for targeted studies.
Signaling Pathways
Activation of the A2A adenosine receptor by either adenosine or CGS 21680 initiates a well-defined signaling cascade. The A2A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and cAMP accumulation assays.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of CGS 21680 and adenosine for adenosine receptor subtypes.
Principle: This competitive binding assay measures the ability of an unlabeled test compound (CGS 21680 or adenosine) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Detailed Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., Tris-HCl with MgCl2) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate.
-
A fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A) is added to each well.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the wells.
-
Control wells are included for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).
-
-
Incubation:
-
The membrane preparation is added to each well to initiate the binding reaction.
-
The plate is incubated at a specific temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from the curve using non-linear regression.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This assay assesses the functional potency (EC50) of an agonist by measuring its ability to stimulate the production of the second messenger, cAMP.
Objective: To measure the functional potency of CGS 21680 and adenosine in stimulating cAMP production via A2A and A2B receptors.
Principle: A2A and A2B receptors are Gs-coupled, and their activation by an agonist leads to an increase in intracellular cAMP levels. This assay quantifies the amount of cAMP produced in response to agonist stimulation.
Detailed Methodology:
-
Cell Preparation:
-
Cells stably expressing the A2A or A2B receptor (e.g., HEK293 or CHO cells) are seeded in a multi-well plate and allowed to adhere overnight.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of cAMP and enhances the signal.
-
The cells are then stimulated with varying concentrations of the agonist (CGS 21680 or adenosine) for a defined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Following stimulation, the cells are lysed to release the intracellular cAMP.
-
The amount of cAMP in the cell lysate is quantified using a commercial cAMP detection kit. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or LANCE (Lanthanide Chelate Excite) assays. These are competitive immunoassays where the cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentration in each sample is determined by interpolating from the standard curve.
-
The data is plotted as cAMP concentration versus the log concentration of the agonist.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly potent and selective A2A adenosine receptor agonist, exhibiting significantly greater affinity and functional potency for this receptor subtype compared to endogenous adenosine. This high degree of selectivity minimizes off-target effects, making CGS 21680 an indispensable pharmacological tool for investigating the specific physiological and pathological roles of the A2A receptor. For researchers in drug development, the distinct pharmacological profile of CGS 21680 provides a valuable benchmark for the design and screening of novel A2A receptor-targeted therapeutics.
Safety Operating Guide
Proper Disposal of CGS 21680 Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like CGS 21680 Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe and effective disposal of this compound, encompassing unused product, contaminated materials, and spill cleanup.
This compound is a potent and selective agonist of the adenosine A2A receptor.[1] While specific chemical neutralization procedures are not detailed in available safety data sheets (SDS), the standard and required method for disposal is through a licensed professional waste disposal service.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the key safety and handling requirements for this compound. This information, summarized from safety data sheets, is crucial for minimizing exposure and ensuring personal safety.
| Parameter | Specification | Source |
| Storage Temperature | -20°C | [1] |
| Storage Conditions | Desiccate | |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator | |
| Handling Environment | Use in a well-ventilated area or a chemical fume hood. | [2] |
| General Precautions | Avoid creating dust. Avoid contact with skin and eyes. | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound in various forms.
Disposal of Unused or Expired this compound
-
Step 1: Preparation for Disposal. Ensure the this compound is in its original, sealed container if possible. If the original container is compromised, transfer the material to a new, clean, and compatible container that can be securely sealed.
-
Step 2: Labeling. Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound." Also, note the approximate quantity of the compound.
-
Step 3: Segregation and Storage. Store the labeled waste container in a designated, secure hazardous waste accumulation area. This area should be separate from incompatible chemicals.
-
Step 4: Arrange for Professional Disposal. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the necessary information about the waste material.
Disposal of Contaminated Labware and Materials
This includes items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound.
-
Step 1: Collection. Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.
-
Step 2: Labeling. Clearly label the bag or container as "Hazardous Waste" and list "this compound contaminated debris."
-
Step 3: Storage. Store the sealed container in the designated hazardous waste accumulation area.
-
Step 4: Professional Disposal. Arrange for pickup by your institution's EHS or a licensed waste disposal service.
Managing and Disposing of Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Step 1: Evacuate and Secure the Area. If the spill is significant, evacuate the immediate area and restrict access.
-
Step 2: Don Appropriate PPE. At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if there is a risk of airborne dust, an N95 respirator is recommended.
-
Step 3: Contain and Absorb the Spill. For solid spills, carefully sweep or scoop the material to avoid creating dust. For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Step 4: Collect the Waste. Place the spilled material and all contaminated absorbent materials into a sealable, properly labeled hazardous waste container.
-
Step 5: Decontaminate the Area. Clean the spill area thoroughly with an appropriate solvent (e.g., a detergent solution), and dispose of the cleaning materials as hazardous waste.
-
Step 6: Professional Disposal. Follow the same procedure as for other contaminated materials to have the waste collected by a licensed service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the chemical .
References
Safeguarding Your Research: A Comprehensive Guide to Handling CGS 21680 Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling CGS 21680 Hydrochloride. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is a potent and selective agonist for the adenosine A2A receptor, requiring careful handling to prevent unintended exposure and ensure accurate experimental outcomes. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE) at a Glance
All personnel handling this compound in its solid form or in solution must use the following personal protective equipment. These requirements are based on information from safety data sheets and best laboratory practices.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | Protects eyes from dust particles and splashes. |
| Respiratory Protection | N95 (US) or equivalent respirator | NIOSH-approved | Prevents inhalation of the powdered compound. |
| Body Protection | Laboratory coat | Standard | Protects skin and clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental reproducibility. The following workflow outlines the key steps.
Detailed Experimental Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear chemical-resistant gloves during inspection.
-
Store the compound in a tightly sealed container in a dry environment at -20°C.
2. Weighing and Solution Preparation:
-
All weighing of the solid compound must be conducted in a certified chemical fume hood to avoid inhalation of dust particles.
-
Wear full PPE, including an N95 respirator, during this process.
-
This compound is soluble in organic solvents such as DMSO. Prepare stock solutions in a fume hood. For aqueous solutions, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.
3. Handling During Experimentation:
-
Always wear the prescribed PPE when handling solutions containing this compound.
-
Avoid direct contact with skin and eyes.
-
Conduct all experimental procedures that may generate aerosols in a fume hood or biosafety cabinet.
4. Decontamination:
-
Wipe down all work surfaces with an appropriate decontaminating solution (e.g., 70% ethanol) after each use.
-
Dispose of all contaminated materials as chemical waste.
5. Waste Disposal:
-
All solid waste (e.g., weigh boats, contaminated tips) and liquid waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour solutions down the drain.
-
Collect waste in clearly labeled, sealed containers.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. |
Adenosine A2A Receptor Signaling Pathway
This compound exerts its effects by activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this activation is outlined below.
Activation of the A2A receptor by CGS 21680 leads to the stimulation of a Gs alpha subunit. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the observed cellular response.
By adhering to these safety protocols and understanding the mechanism of action of this compound, researchers can ensure a safe laboratory environment and the generation of high-quality, reliable data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
